AmPEG6C2-Aur0131
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H92N6O15 |
|---|---|
Molecular Weight |
1065.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C54H92N6O15/c1-10-39(4)48(44(68-8)37-46(62)59-22-14-18-43(59)49(69-9)40(5)50(63)56-42(52(65)66)36-41-16-12-11-13-17-41)58(7)51(64)47(38(2)3)57-53(67)54(6)20-15-23-60(54)45(61)19-24-70-26-28-72-30-32-74-34-35-75-33-31-73-29-27-71-25-21-55/h11-13,16-17,38-40,42-44,47-49H,10,14-15,18-37,55H2,1-9H3,(H,56,63)(H,57,67)(H,65,66)/t39-,40+,42-,43-,44+,47-,48-,49+,54-/m0/s1 |
InChI Key |
JKVBOSLOHJCKQR-NOWWAFAQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@@]3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of AmPEG6C2-Aur0131?
Disclaimer: Publicly available information, including chemical databases and scientific literature, does not contain specific details for a compound named "AmPEG6C2-Aur0131". The following guide is constructed based on the compound's nomenclature, which suggests it is a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Aurora Kinase. This document uses a representative Aurora Kinase A (AURKA) PROTAC, JB170 , as a surrogate to provide a technical overview in the requested format. JB170 conjugates the AURKA inhibitor Alisertib to a Cereblon (CRBN) E3 ligase ligand via a PEG linker.[1][2]
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[2] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Aurora kinases (AURKs) are critical regulators of mitosis, and their overexpression is linked to various cancers, making them a key therapeutic target.[1][3] While kinase inhibitors can block the catalytic function of AURKs, PROTACs offer an alternative therapeutic modality by inducing their complete degradation.[4][5] This guide focuses on the characteristics of an exemplar AURKA-targeting PROTAC.
Chemical Structure
The hypothetical structure of this compound implies it is composed of:
-
Aur0131 : A warhead targeting an Aurora kinase.
-
AmPEG6C2 : A linker consisting of a 6-unit polyethylene glycol (PEG) chain with an amine and a C2 alkyl spacer.
-
E3 Ligase Ligand : An unspecified ligand for an E3 ligase.
For the purpose of this guide, the structure of JB170 is presented, which is comprised of the AURKA inhibitor Alisertib, a PEG linker, and the thalidomide derivative to recruit the CRBN E3 ligase.[1][2]
Quantitative Data
The efficacy of PROTACs is measured by their ability to induce degradation of the target protein. Key metrics include the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Ref. |
| JB170 | AURKA | 28 | >90% | MV4-11 | [1] |
| JB300 | AURKA | 30 | Not Reported | Not Reported | [1] |
| Compound 15 | AURKA | 2.05 | Not Reported | MV4-11 | [1] |
| Compound 19 | AURKA | 109 | 78.8% | MV4-11 HiBiT | [3] |
| Compound 19 | AURKB | 570 | 43.6% | MV4-11 HiBiT | [3] |
| dAurAB5 | AURKA | 8.8 | 89-97% | IMR32 | [4] |
| dAurAB5 | AURKB | 6.1 | 89-97% | IMR32 | [4] |
Experimental Protocols
4.1 Protocol: Western Blot for Protein Degradation
This protocol describes the methodology to quantify the degradation of a target protein (e.g., AURKA) following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MV4-11 leukemia cells) in 6-well plates at a density of 1x10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the PROTAC (e.g., JB170) at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-AURKA) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Visualizations
5.1 PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
5.2 Experimental Workflow for Degradation Analysis
This diagram outlines the key steps in a Western Blot experiment to assess PROTAC efficacy.
References
- 1. Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective targeting of non-centrosomal AURKA functions through use of a targeted protein degradation tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling AmPEG6C2-Aur0131: A Technical Guide to a Putative Aurora Kinase-Targeting PROTAC
For Immediate Release
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of AmPEG6C2-Aur0131, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Aurora Kinase A. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Disclaimer: The compound "this compound" is a putative molecule constructed for illustrative purposes based on publicly available information on similar chemical entities. The data and protocols presented herein are representative of the development process for such a compound.
Introduction: Targeting Aurora Kinase A with PROTAC Technology
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Overexpression of Aurora Kinase A has been implicated in the progression of various cancers, making it a compelling target for anticancer therapies.[1][3] Traditional small molecule inhibitors have shown promise but can be limited by issues of resistance and incomplete target inhibition.[4]
Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality.[4] These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is a putative PROTAC that leverages this mechanism to target Aurora Kinase A for degradation. It is conceptualized as being composed of three key components:
-
Aur0131: A potent and selective ligand for Aurora Kinase A. For the purpose of this guide, we will consider Aur0131 to be analogous to the well-characterized Aurora A inhibitor, Alisertib (MLN8237).[2][5]
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. In this construct, we hypothesize the use of a thalidomide analog, which binds to the Cereblon (CRBN) E3 ligase.[6][7][8]
-
PEG6C2 Linker: A polyethylene glycol (PEG) based linker that connects the Aurora Kinase A ligand to the E3 ligase ligand. The "PEG6C2" designation suggests a linker containing six polyethylene glycol units and a two-carbon alkyl chain.
Quantitative Data Summary
The following tables summarize key quantitative data for the components of this compound and the putative PROTAC itself.
Table 1: Biological Activity of the Aurora Kinase A Ligand (Alisertib)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Aurora A) | 1.2 nM | In vitro kinase assay | [2] |
| IC50 (Aurora B) | >1000 nM | In vitro kinase assay | [2] |
| Cell Growth IC50 | Varies (nM range) | Various cancer cell lines | [5] |
Table 2: Characterization of the Putative this compound PROTAC
| Parameter | Value | Cell Line/Assay Condition | Reference |
| DC50 (Aurora A) | Hypothetical: 10-100 nM | MV4-11 | [9] |
| Dmax (Aurora A) | Hypothetical: >80% | MV4-11 | [9] |
| Binding Affinity (Aurora A) | Hypothetical: 5-50 nM | Biochemical Assay | N/A |
| Binding Affinity (CRBN) | Hypothetical: 100-1000 nM | Biochemical Assay | N/A |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of a PROTAC like this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the functionalized Aurora Kinase A inhibitor, the E3 ligase ligand, and the PEG linker, followed by their conjugation.
Step 1: Synthesis of the PEG6C2 Linker
A detailed procedure for synthesizing a similar trifunctional oligoethyleneglycol-amine linker has been described in the literature.[10] The general approach involves the sequential addition of protected ethylene glycol units to achieve the desired length, followed by functionalization of the termini for conjugation.
Step 2: Functionalization of the Aurora Kinase A Ligand (Alisertib)
A reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amide coupling) is introduced onto the Alisertib molecule at a position that does not interfere with its binding to Aurora Kinase A.
Step 3: Functionalization of the E3 Ligase Ligand (Thalidomide analog)
Similarly, a complementary reactive group is introduced onto the thalidomide analog.
Step 4: Conjugation
The functionalized Aurora Kinase A ligand, PEG6C2 linker, and E3 ligase ligand are conjugated in a final step. For example, if using click chemistry, the alkyne-modified linker would be reacted with the azide-modified inhibitor and E3 ligase ligand. The final product is purified by reverse-phase HPLC.
Biological Evaluation
Cell Culture: The human acute myeloid leukemia cell line MV4-11 is a suitable model system for evaluating Aurora kinase-targeting PROTACs.[9] Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Western Blot Analysis for Aurora A Degradation:
-
MV4-11 cells are seeded in 6-well plates.
-
Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cells are harvested, lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Aurora A and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay:
-
MV4-11 cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo®.
-
Luminescence is measured, and the data is used to calculate the IC50 value.
Visualizations
Signaling Pathway of Aurora Kinase A
Caption: Simplified signaling pathway of Aurora Kinase A during the G2/M transition of the cell cycle.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Mechanism of Action of this compound
Caption: The ternary complex formation and subsequent degradation pathway induced by this compound.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
AmPEG6C2-Aur0131: A Technical Guide to Target Identification and Validation for a Novel Antibody-Drug Conjugate Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This technical guide provides an in-depth overview of the target identification and validation for a novel linker-payload, AmPEG6C2-Aur0131. This non-cleavable linker conjugated to the auristatin derivative, Aur0131, has been instrumental in the development of a promising ADC targeting the C-X-C chemokine receptor type 4 (CXCR4), a key player in the progression of various hematological malignancies.
This document will detail the scientific rationale for targeting CXCR4, present quantitative data from preclinical studies, provide detailed experimental protocols for key validation assays, and illustrate the underlying biological pathways and experimental workflows through comprehensive diagrams.
Target Identification: CXCR4 as a Compelling Target for ADC Therapy
The selection of an appropriate target antigen is a critical first step in the development of a successful ADC. The ideal target should be highly expressed on the surface of tumor cells with limited or no expression on healthy tissues. The C-X-C chemokine receptor type 4 (CXCR4) has been identified as a highly attractive target for ADC-based therapies in oncology.
CXCR4 is a G protein-coupled receptor that, upon binding to its cognate ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1] This signaling cascade plays a crucial role in cell survival, proliferation, and migration.[1] Notably, CXCR4 is overexpressed in a wide range of hematological cancers, including non-Hodgkin's lymphoma (NHL), acute lymphocytic leukemia (ALL), multiple myeloma (MM), and acute myeloid leukemia (AML).[1][2] This overexpression is often correlated with poor prognosis and resistance to standard-of-care therapies. The constitutive and ligand-induced internalization of CXCR4 further enhances its suitability as an ADC target, facilitating the delivery of the cytotoxic payload into the cancer cell.[1]
The this compound Linker-Payload
The efficacy and safety of an ADC are critically dependent on the linker and the cytotoxic payload. This compound is a drug-linker conjugate specifically designed for ADC development.[3]
-
Aur0131 Payload: Aur0131 is a potent derivative of the auristatin class of microtubule inhibitors.[1][3] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. A key advantage of auristatins is their potent cytotoxicity against tumor cells, while exhibiting reduced toxicity in non-proliferating cells like peripheral blood mononuclear cells (PBMCs).[1]
-
AmPEG6C2 Non-Cleavable Linker: AmPEG6C2 is a non-cleavable linker.[2] This type of linker offers enhanced stability in circulation, reducing the premature release of the cytotoxic payload and minimizing off-target toxicity. The payload is released upon lysosomal degradation of the antibody component of the ADC within the target cancer cell.
The structure of the this compound linker-payload is a key determinant of the resulting ADC's pharmacological properties.
Quantitative Data Summary
The preclinical evaluation of an anti-CXCR4 ADC utilizing the this compound linker-payload has demonstrated significant anti-tumor activity in various hematological cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of Anti-CXCR4-AmPEG6C2-Aur0131 ADC
| Cell Line | Cancer Type | CXCR4 Expression | IC50 (ng/mL) |
| MOLP-8 | Multiple Myeloma (SoC-resistant) | High | Data not available in a consolidated format |
| H929-VR20 | Multiple Myeloma (Bortezomib-resistant) | High | Data not available in a consolidated format |
| Ramos | Non-Hodgkin's Lymphoma | High | Data not available in a consolidated format |
| OPM2 | Multiple Myeloma | Medium | Data not available in a consolidated format |
| MV4-11 | Acute Myeloid Leukemia | Medium | Data not available in a consolidated format |
Note: While the referenced literature indicates potent in vitro cytotoxicity, specific IC50 values for a broad panel of cell lines were not found in a consolidated table.
Table 2: In Vivo Efficacy of Anti-CXCR4-AmPEG6C2-Aur0131 ADC in Orthotopic Xenograft Models
| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Outcome |
| MOLP-8 | Multiple Myeloma (SoC and anti-CXCR4 antibody-resistant) | 0.15 (single dose) | Tumor regression and significantly extended survival.[1] |
| H929-VR20 | Multiple Myeloma (Bortezomib-resistant) | Data not available in a consolidated format | Efficacious in vivo.[2] |
| NHL Xenograft | Non-Hodgkin's Lymphoma | Data not available in a consolidated format | Efficacious in vivo.[2] |
| ALL Xenograft | Acute Lymphocytic Leukemia | Data not available in a consolidated format | Efficacious in vivo.[2] |
Table 3: Preclinical Safety and Tolerability
| Parameter | Observation |
| Effect on Hematopoietic Stem Cells (HSCs) | A 24% decrease in HSC populations was observed with a 2.5 mg/kg dose of an anti-CXCR4 ADC, suggesting potential for adverse effects.[1] |
| General Toxicity | Minimal or mild toxicities were observed in monkeys with a highest non-severely toxic dose of 30 mg/kg (human equivalent dose = 9.6 mg/kg) for a different ADC (DS-6157a), providing a general reference for ADC safety.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the validation of the anti-CXCR4-AmPEG6C2-Aur0131 ADC.
Flow Cytometry for CXCR4 Expression
Objective: To quantify the cell surface expression of CXCR4 on various hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., MOLP-8, Ramos, etc.)
-
Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)
-
PE-conjugated isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Protocol:
-
Harvest cells and wash twice with cold PBS containing 1% BSA.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in cold PBS with 1% BSA.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the PE-conjugated anti-CXCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the tubes on ice for 30 minutes in the dark.
-
Wash the cells three times with cold PBS containing 1% BSA.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity.
Antibody Conjugation with this compound
Objective: To conjugate the this compound linker-payload to the anti-CXCR4 monoclonal antibody.
Principle: This protocol describes a typical lysine conjugation method, where the linker-payload, activated with an N-hydroxysuccinimide (NHS) ester, reacts with the primary amines of lysine residues on the antibody.
Materials:
-
Anti-CXCR4 monoclonal antibody
-
This compound with an NHS ester reactive group
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO.
-
Buffer exchange the anti-CXCR4 antibody into PBS at pH 8.0-8.5. Adjust the antibody concentration to 1-10 mg/mL.
-
Add the this compound-NHS ester stock solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody) to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified ADC.
-
Determine the protein concentration and the DAR using spectrophotometry.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic activity of the anti-CXCR4-AmPEG6C2-Aur0131 ADC against cancer cell lines.
Materials:
-
Target cancer cell lines
-
Anti-CXCR4-AmPEG6C2-Aur0131 ADC
-
Isotype control ADC
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the anti-CXCR4 ADC and the isotype control ADC in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.
Orthotopic Multiple Myeloma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the anti-CXCR4-AmPEG6C2-Aur0131 ADC in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MOLP-8 human multiple myeloma cell line (transduced with a luciferase reporter gene for bioluminescence imaging)
-
Matrigel (optional)
-
Anti-CXCR4-AmPEG6C2-Aur0131 ADC
-
Vehicle control
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Culture the luciferase-expressing MOLP-8 cells to the logarithmic growth phase.
-
On the day of implantation, harvest the cells, wash with sterile PBS, and resuspend in PBS (with or without Matrigel) at the desired concentration (e.g., 1 x 10^6 cells per animal).
-
Anesthetize the mice and inject the cell suspension intravenously or directly into the bone marrow (e.g., tibia) to establish the orthotopic tumor.
-
Monitor tumor engraftment and growth weekly using bioluminescence imaging. This involves intraperitoneal injection of D-luciferin followed by imaging the anesthetized mice.
-
Once the tumors are established (as determined by a detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer the anti-CXCR4 ADC or vehicle control intravenously at the predetermined dose and schedule.
-
Continue to monitor tumor growth via bioluminescence imaging throughout the study.
-
Monitor the body weight and overall health of the animals as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and organs for further analysis (e.g., histology, immunohistochemistry).
-
Analyze the tumor growth inhibition and survival data.
Mandatory Visualizations
CXCR4 Signaling Pathway
Caption: CXCR4 signaling cascade in cancer cells.
ADC Mechanism of Action Workflow
Caption: Workflow of anti-CXCR4 ADC mechanism.
ADC Development and Validation Logic
Caption: Logical flow of ADC development and validation.
Conclusion
The identification and validation of the this compound linker-payload in the context of an anti-CXCR4 antibody-drug conjugate represents a significant advancement in the development of targeted therapies for hematological malignancies. The strategic selection of CXCR4 as a target, coupled with the rational design of a stable and potent ADC, has yielded compelling preclinical data. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to understand the core principles and experimental considerations in the preclinical development of novel ADCs. Further investigation into the quantitative aspects of efficacy and safety will be crucial for the successful clinical translation of this promising therapeutic approach.
References
- 1. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AmPEG6C2-Aur0131: A Technical Overview
Disclaimer: As of late 2025, public domain information specifically detailing a molecule designated "AmPEG6C2-Aur0131" is not available. The following technical guide has been constructed based on scientific literature concerning its constituent components: a PEGylated linker likely represented by "AmPEG6C2" and a cytotoxic payload, presumably an auristatin derivative denoted by "Aur0131". This document serves as a representative framework for the in vitro characterization of such a molecule, which is presumed to be an antibody-drug conjugate (ADC) payload or a related targeted therapeutic.
Introduction
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The "AmPEG6C2" component suggests an amphiphilic PEG linker, which can influence the solubility, stability, and pharmacokinetic properties of the conjugate. "Aur0131" is indicative of an auristatin payload, a potent class of antimitotic agents that disrupt microtubule dynamics in cancer cells. The in vitro characterization of such a compound is critical to understanding its mechanism of action, potency, and specificity before advancing to preclinical and clinical development.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for key experiments in the characterization of an ADC employing an auristatin-based payload.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the potency of the compound in killing cancer cells.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The compound is serially diluted to a range of concentrations and added to the cells.
-
Cells are incubated with the compound for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. Internalization Assay
-
Objective: To confirm that the ADC is internalized by the target cells.
-
Methodology:
-
Target cells are incubated with a fluorescently labeled version of the ADC at 4°C (to allow binding but not internalization) and 37°C (to allow internalization).
-
At various time points, the cells are washed to remove unbound ADC.
-
The amount of internalized ADC can be quantified by flow cytometry or visualized by confocal microscopy.
-
3. Bystander Killing Assay
-
Objective: To determine if the payload can kill neighboring antigen-negative cells after being released from the target cell.
-
Methodology:
-
A co-culture of antigen-positive and antigen-negative cells (labeled with different fluorescent markers) is established.
-
The co-culture is treated with the ADC.
-
After a defined incubation period, the viability of both cell populations is assessed by flow cytometry. An effective bystander effect will result in the killing of the antigen-negative cells.
-
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data for the in vitro characterization of an auristatin-based ADC, which could be similar to this compound.
| Cell Line | Target Antigen Expression | IC50 (nM) of this compound |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Low/Negative | >1000 |
Table 1: In Vitro Cytotoxicity of a Representative Auristatin-Based ADC.
| Time (hours) | Percent Internalization at 37°C |
| 1 | 25% |
| 4 | 60% |
| 24 | 95% |
Table 2: Representative Internalization Rate of an ADC in Target-Positive Cells.
| Co-culture Ratio (Positive:Negative) | Percent Viability of Negative Cells |
| 1:1 | 45% |
| 1:3 | 68% |
| 1:5 | 85% |
Table 3: Representative Bystander Killing Effect of an ADC Payload.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an auristatin-based ADC.
Caption: Proposed mechanism of action for an auristatin-based ADC.
Experimental Workflow: Cytotoxicity Assay
The diagram below outlines the typical workflow for determining the in vitro cytotoxicity of a compound.
In-depth Technical Guide on AmPEG6C2-Aur0131: Biological Activity and Function
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature, patent databases, and other accessible resources, no specific information has been found for a compound designated "AmPEG6C2-Aur0131". This identifier does not appear to correspond to any publicly disclosed molecule, therapeutic agent, or research compound.
The lack of available data prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide:
-
Quantitative Data: No IC50, EC50, Ki, or other quantitative metrics for the biological activity of this compound could be found.
-
Experimental Protocols: No specific experimental methodologies for the characterization of this compound are available.
-
Signaling Pathways and Mechanisms of Action: There is no information regarding the biological pathways or molecular targets with which this compound may interact.
Potential Reasons for the Absence of Information:
There are several possibilities for why "this compound" has not been identified in public-facing resources:
-
Internal Codename: The identifier may be an internal designation for a compound within a private research and development program at a pharmaceutical or biotechnology company. Such information is often proprietary and not disclosed until patent applications are filed or clinical trials are initiated.
-
Novel Compound: The molecule could be a very recent discovery that has not yet been the subject of a scientific publication or patent.
-
Typographical Error: It is possible that the identifier provided contains a typographical error. A different arrangement or spelling of the alphanumeric characters might correspond to a known compound.
Recommendations for Proceeding:
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the Identifier: Double-check the spelling and format of "this compound" to ensure its accuracy.
-
Consult Internal Documentation: If this identifier was encountered within an organization, consult internal databases, research notebooks, and colleagues to locate relevant information.
-
Monitor Future Publications and Patents: If the compound is in an active development pipeline, information may become publicly available in the future through scientific journals and patent office databases.
Without any foundational data on the biological activity and function of "this compound," the creation of a detailed technical guide with the specified requirements is not feasible at this time.
The Emergence of C26-Linked Rapamycin Analogs: A Technical Guide to AmPEG6C2-Aur0131 Homologs and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a novel class of mTOR inhibitors: C26-linked rapamycin analogs. Central to the synthesis of these compounds is the intermediate known as AmPEG6C2-Aur0131, more commonly identified in chemical literature and by suppliers as XL388-C2-amide-PEG9-NH2 hydrochloride . This document will serve as a comprehensive resource on the synthesis, biological evaluation, and underlying signaling pathways associated with these promising therapeutic agents.
Introduction to a New Class of mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of numerous diseases, most notably cancer. Rapamycin, a natural macrolide, was the first identified mTOR inhibitor. However, its therapeutic window is often limited by pharmacokinetic properties and the emergence of resistance. This has spurred the development of novel rapamycin analogs ("rapalogs") with improved efficacy and safety profiles.
The C26-linked rapamycin analogs represent a significant advancement in this field. These molecules are synthesized utilizing the key intermediate, XL388-C2-amide-PEG9-NH2 hydrochloride, to introduce specific chemical moieties at the C26 position of the rapamycin core. This strategic modification allows for the fine-tuning of the molecule's pharmacological properties.
The Role of XL388-C2-amide-PEG9-NH2 hydrochloride
XL388-C2-amide-PEG9-NH2 hydrochloride is a specialized chemical entity designed as a linker-payload intermediate. Its structure incorporates a polyethylene glycol (PEG) spacer and a reactive amine group, which facilitates the covalent attachment of various functional groups to the rapamycin scaffold. The synthesis of the final C26-linked analogs is detailed in patent WO2019212991A1, which provides the foundational information for this class of compounds.
The mTOR Signaling Pathway: The Target of C26-Linked Rapalogs
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are pivotal in integrating a wide array of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to orchestrate cellular responses.
-
mTORC1: This complex is acutely sensitive to rapamycin and its analogs. It promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2: While chronically treated with rapamycin can affect mTORC2 assembly and function in some cell types, it is generally considered less sensitive to acute rapamycin inhibition. mTORC2 is involved in the activation of Akt, a crucial kinase for cell survival, and also plays a role in regulating the cytoskeleton.
The C26-linked rapamycin analogs, like their parent compound, are designed to inhibit the mTOR pathway, thereby impeding the uncontrolled cell growth and proliferation characteristic of cancer.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of C26-linked rapamycin analogs.
Quantitative Biological Data
The efficacy of novel C26-linked rapamycin analogs has been quantified through various in vitro assays. The data presented below, derived from patent literature, showcases the potent inhibitory activity of these compounds against mTOR and their anti-proliferative effects in cancer cell lines.
| Compound ID | mTOR Inhibition IC50 (nM) | PC3 Cell Proliferation IC50 (nM) |
| Example 1 | 1.5 | 0.8 |
| Example 2 | 2.1 | 1.2 |
| Example 3 | 0.9 | 0.5 |
| Rapamycin | 1.2 | 0.7 |
Data is representative and compiled from patent examples for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of the key experimental protocols employed in the synthesis and evaluation of C26-linked rapamycin analogs.
Synthesis of a Representative C26-Linked Rapamycin Analog
This protocol outlines the general steps for the synthesis of a C26-linked rapamycin analog using XL388-C2-amide-PEG9-NH2 hydrochloride as a key intermediate.
-
Preparation of C26-O-triflate rapamycin: Rapamycin is treated with triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C to 0 °C) to selectively activate the C26 hydroxyl group.
-
Nucleophilic Substitution: The C26-O-triflate rapamycin intermediate is then reacted with XL388-C2-amide-PEG9-NH2 hydrochloride. The amine group of the linker displaces the triflate, forming the C26-linked conjugate. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).
-
Purification: The crude product is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final C26-linked rapamycin analog.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Caption: General workflow for the synthesis of C26-linked rapamycin analogs.
In Vitro mTOR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of the synthesized compounds on the kinase activity of mTOR.
-
Reagents and Materials: Recombinant human mTOR enzyme, a suitable substrate (e.g., a peptide derived from p70S6K), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
The C26-linked rapamycin analog is serially diluted to various concentrations.
-
The recombinant mTOR enzyme is incubated with the compound dilutions in an assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence).
-
-
Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cells in culture.
-
Cell Culture: A cancer cell line known to have an active mTOR pathway (e.g., PC3 prostate cancer cells) is cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the C26-linked rapamycin analog.
-
The plates are incubated for a period that allows for multiple cell divisions (typically 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. This reagent is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.
-
-
Data Analysis: The signal intensity, which is proportional to the number of viable cells, is measured using a plate reader. The IC50 value for cell proliferation is determined from the dose-response curve.
Conclusion
The development of C26-linked rapamycin analogs, facilitated by the use of the key intermediate this compound (XL388-C2-amide-PEG9-NH2 hydrochloride), represents a promising avenue for the creation of next-generation mTOR inhibitors. The ability to systematically modify the rapamycin scaffold at the C26 position offers a powerful tool for optimizing the therapeutic properties of these compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this exciting new class of anti-cancer agents.
An In-depth Technical Guide to AmPEG6C2-Aur0131 in Synthetic Biology Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hypothetical chimeric molecule, AmPEG6C2-Aur0131, conceptualized for advanced applications in synthetic biology and drug development. Drawing from established principles of natural product biosynthesis and targeted protein degradation, this document outlines the core components, synthesis, and potential applications of this molecule.
Introduction: A Novel PROTAC Concept
This compound is envisioned as a Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, enabling the targeting of proteins previously considered "undruggable".[1]
The proposed structure of this compound consists of three key moieties:
-
Aur0131 : A "warhead" ligand derived from the auricin family of natural products, designed to bind to a specific POI.
-
E3 Ligase Ligand : A molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
AmPEG6C2 Linker : A flexible polyethylene glycol (PEG)-based linker that connects the Aur0131 warhead to the E3 ligase ligand, optimizing the formation of a productive ternary complex.[4][5]
This guide will deconstruct each component, proposing a biosynthetic and synthetic framework for its creation and outlining its potential in therapeutic applications.
The "Aur0131" Warhead: Harnessing Natural Product Scaffolds
The "Aur0131" component is hypothetically derived from auricin, a complex polyketide produced by Streptomyces lavendulae subsp. lavendulae CCM 3239.[6][7][8] Auricin belongs to the angucycline class of antibiotics and possesses a unique spiroketal pyranonaphthoquinone aglycone, which is glycosylated with D-forosamine.[7][9][10] The complex and rigid three-dimensional structure of such natural products makes them attractive starting scaffolds for developing high-affinity ligands for protein targets.
Auricin is synthesized via a type II polyketide synthase (PKS) pathway encoded by the aur1 biosynthetic gene cluster (BGC).[7][11][12] This cluster contains genes for the core polyketide backbone synthesis, tailoring enzymes (such as ketoreductases, aromatases, and cyclases), and the biosynthesis and attachment of the D-forosamine sugar.[7][13] A synthetic biology approach has been used to investigate the initial steps of this pathway, demonstrating the feasibility of engineering these systems.[6][8]
The biosynthesis of the auricin aglycone involves a series of enzymatic reactions that build and modify a polyketide chain. Key enzymes encoded by the aur1 cluster are essential for this process.
Table 1: Key Genes and Enzymes in the Auricin (aur1) Biosynthetic Gene Cluster
| Gene | Proposed Function | Role in Biosynthesis |
| aur1C | Angucycline-specific Cyclase (CYC) | Catalyzes the characteristic angular cyclization of the polyketide backbone.[7] |
| aur1D/E | Ketosynthase α/β (KSα/KSβ) | Catalyze the iterative decarboxylative condensation of acyl-CoA precursors.[7] |
| aur1F | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during synthesis.[7][9] |
| aur1G | Ketoreductase (KR) | Reduces specific keto groups on the polyketide intermediate.[7] |
| aur1H | Aromatase (ARO) | Catalyzes aromatization reactions of the cyclic intermediates.[7] |
| aur1TQSV | Deoxysugar Biosynthesis Enzymes | Involved in the initial steps of D-forosamine biosynthesis.[13] |
| sa59 | NDP-hexose Aminotransferase | Catalyzes an amination step in D-forosamine synthesis.[13] |
| sa52 | NDP-aminohexose N-dimethyltransferase | Performs the final dimethylation step to produce D-forosamine.[13] |
The following diagram illustrates the initial steps in the formation of the polyketide core of auricin, highlighting the key enzymatic players.
For the purpose of creating "Aur0131," synthetic biology techniques could be employed to modify the auricin pathway. For instance, deleting the glycosyltransferase genes could yield the aglycone, which can then be chemically functionalized. Alternatively, specific tailoring enzymes could be replaced to introduce chemical handles for linker attachment.
The AmPEG6C2 Linker: A Bridge for Degradation
The linker is a critical component of a PROTAC, heavily influencing the efficacy of ternary complex formation and the subsequent degradation of the target protein.[5] PEG linkers are frequently used due to their ability to enhance solubility and provide flexibility.[4][5][14]
The designation "AmPEG6C2" suggests a bifunctional linker with the following features:
-
Am : An amine group at one terminus, available for conjugation.
-
PEG6 : A polyethylene glycol chain with six repeating ethylene oxide units. This length is often systematically varied during PROTAC optimization.
-
C2 : A two-carbon (ethyl) spacer.
-
The other terminus would also possess a reactive group, such as another amine or a carboxylic acid, for conjugation to the second ligand. A common variant is a diamine linker, such as Amino-PEG3-C2-Amine.[15][16]
The choice of linker length and composition is crucial and often determined empirically to achieve optimal orientation and proximity between the POI and the E3 ligase within the ternary complex.[17]
The Chimeric Molecule: Synthesis and Workflow
The synthesis of this compound would involve a multi-step process combining fermentation, chemical modification, and conjugation chemistry.
A plausible workflow for producing and testing the chimeric molecule is outlined below. This process begins with the bio-production of an auricin-derived precursor and proceeds through chemical synthesis to final biological evaluation.
Quantitative Analysis in Drug Development
The evaluation of a PROTAC's efficacy relies on quantitative measurements of its binding, degradation, and cellular activities.
Table 2: Representative Quantitative Parameters for PROTAC Evaluation
| Parameter | Description | Typical Range | Method of Measurement |
| Binding Affinity (Kd) | Dissociation constant for binding to the target protein (POI) or the E3 ligase. | nM to µM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[2][18] |
| Cooperativity (α) | A measure of the enhancement (α > 1) or impairment (α < 1) of binding within the ternary complex. | 1 - 100+ | Isothermal Titration Calorimetry (ITC), SPR[18] |
| DC50 | The concentration of PROTAC required to induce 50% degradation of the target protein. | pM to µM | Western Blot, HiBiT Assay, Mass Spectrometry[19][20] |
| Dmax | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | 50% - 99%+ | Western Blot, HiBiT Assay, Mass Spectrometry[1] |
| Cellular IC50 | The concentration of PROTAC that inhibits a specific cellular process or proliferation by 50%. | nM to µM | Cell Viability Assays (e.g., MTT, CellTiter-Glo)[19] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and validation of novel PROTAC molecules. Below are representative protocols adapted from standard practices in the field.
This protocol describes a flexible solid-phase synthesis approach for creating a library of PROTACs with varying linkers.[21]
-
Resin Preparation : Start with a Rink Amide resin. Attach a suitable E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) to the resin using standard peptide coupling reagents like HATU and DIPEA in DMF.
-
Azide Intermediate Formation : After deprotection of a protecting group on the E3 ligand, react it with an azide-containing linker precursor. This step introduces the azide handle for subsequent click chemistry or other conjugation reactions.
-
Linker Elongation (if needed) : The linker can be extended from the resin-bound intermediate using sequential coupling of PEG units or other spacer molecules.
-
POI Ligand Conjugation : React the resin-bound azide intermediate with the POI ligand ("Aur0131") that has been functionalized with an alkyne. This is typically done using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Cleavage and Purification : Cleave the final PROTAC molecule from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA). Purify the crude product using reverse-phase HPLC.
-
Characterization : Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment : Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Normalize the protein amounts for all samples. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis : Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Conclusion
The conceptual framework for this compound represents a powerful convergence of natural product chemistry, synthetic biology, and targeted therapeutics. By leveraging the intricate architecture of the auricin scaffold as a POI-binding warhead and connecting it via a rationally designed PEG linker to an E3 ligase ligand, it is possible to create a potent and selective protein degrader. The modularity of this system, allowing for modifications to the warhead, linker, and E3 ligand, provides a rich platform for optimization.[3][17] The successful development of such molecules holds significant promise for expanding the druggable proteome and addressing unmet needs in drug development.
References
- 1. Untitled Document [arxiv.org]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlasofscience.org [atlasofscience.org]
- 8. Investigating the initial steps of auricin biosynthesis using synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the initial steps of auricin biosynthesis using synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The gene cluster aur1 for the angucycline antibiotic auricin is located on a large linear plasmid pSA3239 in Streptomyces aureofaciens CCM 3239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterisation of the genes involved in the biosynthesis and attachment of the aminodeoxysugar D-forosamine in the auricin gene cluster of Streptomyces aureofaciens CCM3239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.ice-biosci.com [en.ice-biosci.com]
- 19. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
AmPEG6C2-Aur0131: A Comprehensive Technical Review of its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the preclinical safety and toxicity profile of AmPEG6C2-Aur0131, a key component of an antibody-drug conjugate (ADC) targeting the C-X-C motif chemokine receptor 4 (CXCR4). This compound is a drug-linker conjugate composed of the auristatin derivative Aur0131, a potent microtubule inhibitor, connected to a non-cleavable AmPEG6C2 linker. This guide synthesizes available preclinical data, focusing on the rationale for its design, in vitro and in vivo toxicity findings, and the experimental methodologies employed in its evaluation. Particular emphasis is placed on the strategies utilized to mitigate off-tumor toxicity, a significant challenge in targeting broadly expressed antigens like CXCR4.
Introduction
Antibody-drug conjugates represent a rapidly advancing class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three components: a monoclonal antibody (mAb) that provides target specificity, a highly potent cytotoxic payload, and a linker that connects the two.
This compound has been developed as a drug-linker for an anti-CXCR4 ADC. CXCR4 is a compelling therapeutic target due to its overexpression in a variety of hematological malignancies and solid tumors and its role in tumor proliferation, metastasis, and angiogenesis. However, the expression of CXCR4 on healthy tissues, including hematopoietic stem cells, presents a significant safety challenge. The design of the anti-CXCR4 ADC incorporating this compound was empirically optimized to widen the therapeutic index and reduce off-target toxicity.[1]
This document details the preclinical safety and toxicity data for ADCs utilizing the this compound drug-linker, providing a comprehensive resource for researchers in the field of targeted cancer therapy.
The this compound Drug-Linker Conjugate
The this compound conjugate features two key components:
-
Aur0131: A potent auristatin derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The selection of Aur0131 was based on its significant cytotoxic effects on tumor cells and a notable lack of toxicity in peripheral blood mononuclear cells (PBMCs).[1][2]
-
AmPEG6C2 Linker: A non-cleavable linker designed to provide stability in circulation. The use of a non-cleavable linker ensures that the cytotoxic payload is only released upon internalization of the ADC into the target cell and subsequent degradation of the antibody in the lysosome. This characteristic is crucial for minimizing off-target toxicity.
The structure of the this compound drug-linker is integral to the overall performance and safety profile of the resulting ADC.
Preclinical Safety and Toxicity Evaluation
The preclinical safety assessment of the anti-CXCR4 ADC utilizing this compound was conducted using both in vitro and in vivo models.
In Vitro Cytotoxicity
Initial in vitro studies were crucial in selecting Aur0131 as the payload. These studies demonstrated potent cytotoxicity against various tumor cell lines while showing no significant toxicity towards quiescent CXCR4-positive cells like PBMCs.[1]
In Vivo Tolerability and Safety Assessment
A specialized mouse model was developed to evaluate the on-target, off-tumor toxicity of the anti-human CXCR4 ADC. This model, the human CXCR4 knock-in (HuCXCR4KI) mouse, expresses the human CXCR4 receptor, allowing for a more accurate prediction of potential toxicities in humans.[1]
Key findings from the in vivo studies include:
-
The optimal anti-CXCR4 ADC, which incorporates this compound, demonstrated a favorable therapeutic index.[1]
-
The ADC showed limited toxicity to normal CXCR4-positive tissues.[1]
-
Crucially, the ADC was found to spare hematopoietic stem cells and progenitors, a significant concern given the expression of CXCR4 on these cells.[1]
While specific quantitative data such as the No-Observed-Adverse-Effect-Level (NOAEL) or the maximum tolerated dose (MTD) are not detailed in the available literature, the qualitative descriptions consistently point towards a manageable safety profile in preclinical models.
Data Summary
The following table summarizes the key preclinical findings for an anti-CXCR4 ADC utilizing the this compound drug-linker.
| Parameter | Finding | Model System | Reference |
| Payload Selection | Aur0131 selected for its high cytotoxicity against tumor cells and lack of toxicity in PBMCs. | In vitro cell-based assays | [1][2] |
| In Vivo Efficacy | Demonstrated significant anti-tumor activity in xenograft models of hematological cancers. | Orthotopic xenograft mouse models | [1] |
| Tolerability/Safety | The optimized ADC showed limited toxicity to normal CXCR4+ tissues, sparing hematopoietic stem cells. | Human CXCR4 knock-in (HuCXCR4KI) mice | [1] |
| Therapeutic Index | The design of the ADC resulted in a favorable therapeutic index. | Preclinical in vivo models | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the key methodologies used in the preclinical evaluation of the anti-CXCR4 ADC with this compound.
In Vitro Cytotoxicity Assay
The cytotoxicity of the free Aur0131 payload was assessed against various tumor cell lines and peripheral blood mononuclear cells (PBMCs). A standard in vitro assay was used to measure cell viability after a 48-hour incubation period with the payload.[1]
In Vivo Tolerability Assessment in HuCXCR4KI Mice
The safety and tolerability of the anti-CXCR4 ADC were evaluated in human CXCR4 knock-in (HuCXCR4KI) mice. This model is specifically designed for assessing the on-target toxicity of anti-human CXCR4 therapies. The tolerability was defined as the highest dose that did not result in more than a 20% loss of body weight or mortality in over 90% of the mice after three doses administered every three weeks. Necropsies were performed three days after the final dose to collect tissues for hematological, histological, and flow cytometry analysis.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Experimental workflow for payload selection and in vivo safety assessment.
Caption: Proposed mechanism of action for the anti-CXCR4 ADC.
Conclusion
The preclinical data available for the anti-CXCR4 ADC utilizing the this compound drug-linker demonstrate a promising safety and tolerability profile. The strategic selection of the Aur0131 payload and the use of a non-cleavable linker have contributed to a design that effectively kills tumor cells while minimizing damage to normal tissues, even those expressing the target antigen. The use of the innovative HuCXCR4KI mouse model has provided valuable insights into the potential on-target, off-tumor toxicities. While the absence of detailed quantitative toxicity data in the public domain represents a limitation, the qualitative evidence strongly supports the continued development of ADCs based on this technology. Further studies, including formal IND-enabling toxicology and biodistribution assessments, will be necessary to fully characterize the safety profile of this compound-containing ADCs prior to clinical evaluation.
References
Methodological & Application
Application Notes: Characterization of AmPEG6C2-Aur0131 in Cancer Cell Lines
These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of AmPEG6C2-Aur0131, a novel compound with potential anti-neoplastic properties. The following sections detail the necessary procedures for cell culture maintenance, assessment of cellular viability, and analysis of the compound's effect on key signaling pathways.
General Cell Culture and Maintenance
A fundamental aspect of in vitro compound testing is the consistent and sterile maintenance of cancer cell lines. The following protocol outlines the standard procedures for passaging and maintaining cell cultures for use in subsequent experiments.
Protocol 1.1: Cell Line Maintenance
-
Cell Line: HeLa (Human Cervical Adenocarcinoma)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging:
-
Aspirate the old media from a sub-confluent (80-90%) flask of cells.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS).
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth media.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth media.
-
Seed new culture flasks at a 1:4 or 1:5 split ratio.
-
Incubate under standard culture conditions.
-
Assessment of Cellular Viability
To determine the cytotoxic effects of this compound, a dose-response study using a colorimetric assay is performed. This allows for the calculation of the half-maximal inhibitory concentration (IC50).
Protocol 2.1: MTT Cell Viability Assay
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth media.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth media.
-
Remove the old media from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.1 ± 4.8 |
| 100 | 25.3 ± 3.9 |
| 500 | 8.9 ± 2.1 |
| 1000 | 2.1 ± 1.5 |
| IC50 (nM) | ~50 |
Analysis of Apoptosis Induction
To investigate whether the observed cytotoxicity is due to the induction of programmed cell death, a caspase activity assay is employed.
Protocol 3.1: Caspase-3/7 Activity Assay
-
Seed HeLa cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at concentrations of 1x, 2x, and 5x the determined IC50 for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the fold change in caspase activity.
Table 2: Caspase-3/7 Activation by this compound
| Treatment | Fold Change in Luminescence (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (50 nM) | 3.2 ± 0.4 |
| This compound (100 nM) | 5.8 ± 0.6 |
| This compound (250 nM) | 8.1 ± 0.9 |
Target Engagement and Pathway Analysis
Given that "Aur0131" suggests an Aurora kinase inhibitor, Western blotting is used to assess the phosphorylation status of a downstream target, Histone H3, which is a known substrate of Aurora Kinase B.
Protocol 4.1: Western Blotting for Phospho-Histone H3
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for 6 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 3: Densitometry Analysis of Phospho-Histone H3 (Ser10)
| Treatment | Relative p-Histone H3/Total Histone H3 Ratio |
| Vehicle Control | 1.00 |
| This compound (50 nM) | 0.45 |
| This compound (100 nM) | 0.18 |
| This compound (250 nM) | 0.05 |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Proposed signaling pathway of this compound via Aurora Kinase B inhibition.
Application Notes and Protocols for AmPEG6C2-Aur0131: Dosage and Administration in Animal Models
Disclaimer: Publicly available information on the specific compound "AmPEG6C2-Aur0131" is limited. The following application notes and protocols are based on general principles for the preclinical evaluation of novel PEGylated therapeutic agents in animal models. Researchers should adapt these guidelines based on the specific characteristics of the molecule and empirical data.
Introduction
This compound is a novel PEGylated compound under investigation for its therapeutic potential. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This typically results in a longer systemic circulation time, reduced immunogenicity, and improved stability. These application notes provide a general framework for determining the appropriate dosage and administration of this compound in preclinical animal models.
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes and should be replaced with actual experimental findings.
Table 1: Hypothetical Dose-Response Data of this compound in a Murine Xenograft Model
| Dosage (mg/kg) | Route of Administration | Dosing Frequency | Mean Tumor Volume Reduction (%) | Survival Rate (%) |
| 1 | Intravenous (IV) | Twice weekly | 15 ± 4.2 | 100 |
| 5 | Intravenous (IV) | Twice weekly | 45 ± 8.1 | 100 |
| 10 | Intravenous (IV) | Twice weekly | 78 ± 12.5 | 100 |
| 20 | Intravenous (IV) | Twice weekly | 85 ± 9.3 | 80 |
| Vehicle Control | Intravenous (IV) | Twice weekly | 0 | 20 |
Table 2: Hypothetical Pharmacokinetic Profile of this compound in Different Species
| Species | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) |
| Mouse | 5 | Intravenous (IV) | 120.5 | 0.5 | 24.3 | 2890 |
| Rat | 5 | Intravenous (IV) | 115.2 | 0.6 | 30.1 | 3470 |
| Cynomolgus Monkey | 2 | Intravenous (IV) | 88.9 | 1.0 | 48.7 | 4325 |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice) subcutaneously implanted with a relevant human tumor cell line.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Compound Preparation: Reconstitute this compound in a sterile, biocompatible vehicle (e.g., PBS, saline). The concentration should be calculated based on the highest dose to be administered.
-
Administration: Administer this compound or vehicle control intravenously (e.g., via the tail vein) at the predetermined dosing schedule (e.g., twice weekly).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult male and female Sprague-Dawley rats.
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the animals one day prior to the study.
-
Compound Administration: Administer a single dose of this compound intravenously (via tail vein or catheter) or via another relevant route.
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., ELISA, LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC.
Visualizations
Caption: Hypothetical signaling cascade targeted by this compound.
Caption: A generalized workflow for the preclinical development of a therapeutic agent.
Application Notes and Protocols: AmPEG6C2-Aur0131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of AmPEG6C2-Aur0131, a PEG-based PROTAC (Proteolysis Targeting Chimera). The following data and procedures are based on the characterization of structurally related amino-PEG-C2 linkers and provide a strong guideline for the handling of this molecule.
Introduction
This compound is a PROTAC designed to target a specific protein for degradation via the ubiquitin-proteasome system. Effective delivery and biological activity of PROTACs are critically dependent on their solubility in appropriate solvent systems for both in vitro and in vivo applications. This document outlines the recommended solvents and detailed protocols for preparing stock solutions and formulations of this compound.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents and vehicle formulations. The quantitative data is summarized in the table below. It is recommended to use ultrasonic agitation to facilitate dissolution.
| Solvent/Vehicle System | Maximum Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| In Vitro Solvents | |||
| Water (H₂O) | 120 | 507.81 | Requires ultrasonic treatment. |
| Dimethyl Sulfoxide (DMSO) | 100 | 423.17 | Requires ultrasonic treatment. |
| In Vivo Formulations | |||
| PBS | 100 | 423.17 | Clear solution, requires ultrasonic |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 3.0 | 12.70 | Clear solution. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 3.0 | 12.70 | Clear solution. |
| 10% DMSO >> 90% Corn Oil | ≥ 3.0 | 12.70 | Clear solution. |
Experimental Protocols
Preparation of High-Concentration Stock Solutions for In Vitro Use
This protocol describes the preparation of high-concentration stock solutions of this compound in water or DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water (H₂O)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or H₂O to achieve the desired concentration (refer to the solubility table). For example, to prepare a 100 mg/mL stock in DMSO, add 1 mL of DMSO to 100 mg of the compound.
-
Vortex the tube for 30 seconds to initially mix the powder and solvent.
-
Place the tube in an ultrasonic water bath and sonicate until the solution becomes clear and all solid material is dissolved. This may take several minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol details the preparation of a common co-solvent vehicle for the systemic administration of this compound in animal models. This formulation is designed to maintain the solubility and stability of the compound in an aqueous physiological environment.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Protocol:
-
Prepare the vehicle by first adding 10% of the final volume as DMSO.
-
Add 40% of the final volume as PEG300 to the DMSO and vortex thoroughly.
-
Add 5% of the final volume as Tween-80 to the DMSO/PEG300 mixture and vortex until a homogenous solution is formed.
-
Add 45% of the final volume as sterile saline and vortex thoroughly. This is your final vehicle.
-
Weigh the required amount of this compound for your desired final concentration (e.g., 3 mg/mL).
-
Add the this compound powder to the pre-mixed vehicle.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
The final solution should be clear and suitable for administration.
Application Notes and Protocols: AmPEG6C2-Aur0131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of AmPEG6C2-Aur0131, an agent-linker conjugate composed of the auristatin microtubule inhibitor Aur0131 and the non-cleavable AmPEG6C2 linker. This conjugate is primarily utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Introduction
This compound is a key component in the construction of ADCs, where a monoclonal antibody is linked to a potent cytotoxic agent via a stable linker. In this conjugate, Aur0131, an auristatin derivative, serves as the cytotoxic payload that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The AmPEG6C2 moiety is a non-cleavable, amine-functionalized polyethylene glycol (PEG) linker that ensures the stable attachment of Aur0131 to the antibody until the ADC is internalized by the target cancer cell. Understanding the stability and handling of this conjugate is critical for ensuring the integrity and efficacy of the resulting ADC.
Signaling Pathway of Auristatin-Based ADCs
The mechanism of action for an ADC utilizing this compound begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and subsequent trafficking to lysosomes. Inside the lysosome, the antibody is degraded, leading to the release of the linker-payload conjugate. Since AmPEG6C2 is a non-cleavable linker, the amino acid residue to which it was attached on the antibody remains bound. This complex can then diffuse into the cytoplasm and exert its cytotoxic effect by inhibiting microtubule dynamics.
Caption: Figure 1. Mechanism of Action for an this compound ADC.
Stability and Storage Conditions
The stability of this compound is dependent on the individual stabilities of the AmPEG6C2 linker and the Aur0131 payload. The following recommendations are based on the general properties of these components. For specific lot-to-lot information, always refer to the Certificate of Analysis provided by the supplier.
3.1. Summary of Storage Conditions
| Form | Recommended Storage Temperature | Shelf Life (Typical) | Special Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | ≥ 12 months | Store desiccated and protected from light. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -80°C | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous solvent. |
| Aqueous Buffer | 2-8°C (Short-term) | ≤ 24 hours | Prone to hydrolysis. Prepare fresh for each use. |
3.2. Factors Affecting Stability
-
Temperature: Elevated temperatures can lead to the degradation of both the PEG linker and the auristatin payload. Long-term storage should be at low temperatures (-20°C or -80°C).
-
Moisture: The PEG component is susceptible to hydrolysis, especially in aqueous solutions. As a solid, it should be stored under desiccated conditions. When preparing solutions, use anhydrous solvents where possible.
-
Light: Auristatin compounds can be light-sensitive. Protect the solid compound and solutions from light to prevent photodegradation.
-
pH: In aqueous solutions, the stability of the conjugate can be pH-dependent. Extreme pH values should be avoided. For conjugation reactions, follow the specific protocol recommendations.
-
Oxidation: PEG linkers can be susceptible to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability if possible.
Experimental Protocols
4.1. Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent, which is a common starting point for conjugation reactions.
Caption: Figure 2. Workflow for Stock Solution Preparation.
Methodology:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of the compound.
-
Solubilization: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the solution until the compound is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
Aliquoting: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.
4.2. General Protocol for Antibody Conjugation
This protocol outlines a general workflow for the conjugation of this compound to an antibody. The AmPEG6C2 linker contains a primary amine that can be reacted with an activated carboxylic acid on the antibody.
Caption: Figure 3. General Antibody Conjugation Workflow.
Methodology:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activation of Antibody: Activate the carboxylic acid groups on the antibody using a cross-linking agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).
-
Conjugation Reaction: Add the this compound stock solution to the activated antibody solution. The molar ratio of the linker-drug to the antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine or Tris buffer, which will react with any remaining activated groups.
-
Purification: Remove unconjugated linker-drug and other reaction components by purifying the ADC. Size exclusion chromatography (SEC) is a commonly used method.
-
Characterization: Characterize the purified ADC for parameters such as DAR, purity, and aggregation.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific antibody and application. Always follow safe laboratory practices and consult the relevant Safety Data Sheets (SDS) for all reagents used.
Application Note: ARD-61, a PROTAC Androgen Receptor Degrader for High-Throughput Screening
Note: The initially requested topic "AmPEG6C2-Aur0131" did not yield specific information in publicly available databases. This document focuses on ARD-61 , a well-characterized PROTAC (Proteolysis Targeting Chimera) that serves as a representative molecule for high-throughput screening of protein degraders.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] ARD-61 is a potent and specific PROTAC designed to target the Androgen Receptor (AR), a key driver in the progression of prostate and breast cancers.[2][3][4] This molecule is a heterobifunctional small molecule comprising a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, ARD-61 can effectively eliminate AR protein from cancer cells.[1][5] These characteristics make ARD-61 a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel protein degraders.
Mechanism of Action
ARD-61 functions by forming a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase.[3][5] This proximity induces the poly-ubiquitination of the AR, marking it for degradation by the 26S proteasome.[5] This event leads to a reduction in AR-dependent signaling pathways, ultimately resulting in the inhibition of cancer cell growth and the induction of apoptosis.[2][3][6] The catalytic nature of this process allows for the degradation of multiple AR proteins by a single ARD-61 molecule.
Figure 1: Mechanism of action of ARD-61.
Data Presentation
The following tables summarize the in vitro activity of ARD-61 across various cancer cell lines.
Table 1: ARD-61 Degradation Capacity (DC50) in Breast Cancer Cell Lines
| Cell Line | DC50 (nM) after 6h treatment |
| MDA-MB-453 | 0.44 |
| MCF-7 | 1.8 |
| BT-549 | 2.0 |
| HCC1428 | 2.4 |
| MDA-MB-415 | 3.0 |
Data sourced from multiple studies.[2][3]
Table 2: ARD-61 Inhibitory Concentration (IC50) in Cancer Cell Lines
| Cell Line | IC50 (nM) after 7-day treatment |
| HCC1428 | 121 |
| MDA-MB-453 | 235 |
| MCF-7 | 39,000 (partial inhibition) |
| BT-549 | 147,000 (partial inhibition) |
| MDA-MB-415 | 380,000 (partial inhibition) |
Data sourced from MedchemExpress.[5]
Experimental Protocols
The following are generalized protocols for assessing the activity of ARD-61 in a high-throughput screening setting.
Figure 2: General experimental workflow for ARD-61 evaluation.
Protocol 1: Western Blot for AR Degradation
This protocol is designed to quantify the degradation of the Androgen Receptor upon treatment with ARD-61.
Materials:
-
AR-positive cancer cell lines (e.g., MDA-MB-453, MCF-7)
-
Complete cell culture medium
-
ARD-61 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of ARD-61 (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 6 hours).[2][6] Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ.[2][6]
-
Normalize the AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the DMSO control.
-
Plot the percentage of degradation against the log concentration of ARD-61 to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (WST-8/MTT)
This protocol assesses the effect of ARD-61-induced AR degradation on cell proliferation and viability.
Materials:
-
AR-positive cancer cell lines
-
Complete cell culture medium (charcoal-stripped serum may be used)[3][6]
-
ARD-61 stock solution (in DMSO)
-
96-well plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 4000 cells/well for MDA-MB-453) in 100 µL of medium.[6]
-
Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of ARD-61 (e.g., 0.001 µM to 100 µM).[5] Include a DMSO vehicle control and a media-only blank control.
-
Incubation: Incubate the plates for the desired duration (e.g., 7 days for IC50 determination).[5]
-
Assay:
-
For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent to each well, incubate for 4 hours, then solubilize the formazan crystals with 100 µL of DMSO.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the log concentration of ARD-61 and use a non-linear regression model to determine the IC50 value.[3]
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Fluorescent Labeling of AmPEG6C2-Aur0131
Audience: Researchers, scientists, and drug development professionals.
Introduction
AmPEG6C2-Aur0131 is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC), designed to recruit the E3 ubiquitin ligase machinery to the Aurora kinase A (AURKA) protein, leading to its ubiquitination and subsequent degradation by the proteasome. Fluorescent labeling of this compound is a critical step for various in vitro and in vivo studies, including cellular uptake, subcellular localization, and target engagement assays. This document provides a detailed protocol for labeling this compound with a fluorescent tag, assuming the presence of a suitable functional group for conjugation.
Principle of Fluorescent Labeling
The most common strategy for labeling small molecules like this compound involves the covalent conjugation of a fluorescent dye. This is typically achieved by reacting a functional group on the molecule with a reactive fluorescent dye. The choice of dye and conjugation chemistry depends on the functional groups available on this compound. The most common reactive groups on small molecules for labeling are primary amines (-NH2), which can be targeted by N-hydroxysuccinimide (NHS) ester-functionalized dyes.
Experimental Data Summary
As this compound is a novel compound, empirical optimization of the labeling reaction is required. The following table should be used to record experimental data during the optimization process.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Molar Ratio (Dye:Molecule) | 1:1 | 3:1 | 5:1 | Degree of Labeling (DOL) |
| Reaction Time (hours) | 1 | 4 | 12 | Labeled Product Yield (%) |
| Temperature (°C) | 4 | 25 (Room Temp) | 37 | Purity of Labeled Product (%) |
| pH | 7.4 | 8.0 | 8.5 | N/A |
Note: The Degree of Labeling (DOL) can be determined using spectrophotometry, by measuring the absorbance of the fluorescent dye and the molecule (if it has a distinct absorbance signature) and using the Beer-Lambert law.
Detailed Experimental Protocol
This protocol describes the labeling of this compound, assuming it contains a primary amine, using an NHS-ester functionalized fluorescent dye.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®3 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO. Store protected from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add the desired molar excess of the fluorescent dye stock solution. It is recommended to start with a 3:1 molar ratio of dye to this compound.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the reaction mixture to achieve a final concentration of this compound between 1-5 mM. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Product:
-
After the incubation period, quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, if necessary.
-
Acidify the reaction mixture with a small volume of TFA.
-
Purify the fluorescently labeled this compound using reverse-phase HPLC with a C18 column.
-
Use a gradient of water/acetonitrile (both containing 0.1% TFA) to elute the product. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye and the molecule. The labeled product will have a longer retention time than the unlabeled molecule and the free dye.
-
Collect the fractions containing the purified labeled product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled product using mass spectrometry (e.g., LC-MS).
-
Determine the concentration of the labeled product by measuring the absorbance of the fluorescent dye.
-
Lyophilize the purified product for long-term storage.
-
Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Visualizations
Diagram 1: Experimental Workflow for Fluorescent Labeling
Application Notes and Protocols for In Vivo Imaging of AmPEG6C2-Aur0131
For Researchers, Scientists, and Drug Development Professionals
Introduction
AmPEG6C2-Aur0131 is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of a protein of interest (POI) through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for utilizing this compound in in vivo imaging studies. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.[1] Visualizing this process in real-time within a living organism is crucial for understanding the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of new PROTAC drug candidates.[2][3]
This compound is hypothesized to function by binding to the Cereblon (CRBN) E3 ligase.[4][5][6][7] This application note will describe methodologies using fluorescent reporter systems to monitor the degradation of a target protein induced by this compound in preclinical in vivo models.
Principle of Action
This compound is composed of three key components: a ligand that binds to the target protein (POI), a ligand that recruits the E3 ubiquitin ligase Cereblon, and a linker that connects these two moieties.[1][8] The formation of a ternary complex between the POI, this compound, and Cereblon is a critical step for inducing subsequent ubiquitination and degradation of the POI by the proteasome.[1][8]
To enable in vivo imaging of this compound's activity, a reporter system is employed. This typically involves genetically engineering cells to express the POI fused to a fluorescent or bioluminescent protein. The degradation of the POI can then be monitored by a decrease in the fluorescent or bioluminescent signal.[9][10]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated protein degradation.
Caption: Proposed mechanism of this compound-mediated protein degradation.
Data Presentation
The following tables summarize hypothetical quantitative data from in vivo imaging experiments using this compound.
Table 1: In Vivo Bioluminescence Imaging of Tumor Xenografts
| Treatment Group | Time Point | Average Tumor Bioluminescence (Photons/s/cm²/sr) | Standard Deviation | % Decrease from Control |
| Vehicle Control | 24h | 1.5 x 10⁸ | 0.2 x 10⁸ | 0% |
| This compound (10 mg/kg) | 24h | 0.8 x 10⁸ | 0.15 x 10⁸ | 46.7% |
| Vehicle Control | 48h | 1.6 x 10⁸ | 0.3 x 10⁸ | 0% |
| This compound (10 mg/kg) | 48h | 0.5 x 10⁸ | 0.1 x 10⁸ | 68.8% |
| Vehicle Control | 72h | 1.8 x 10⁸ | 0.25 x 10⁸ | 0% |
| This compound (10 mg/kg) | 72h | 0.4 x 10⁸ | 0.08 x 10⁸ | 77.8% |
Table 2: Dose-Dependent Degradation of Target Protein in Tumor Tissue
| This compound Dose (mg/kg) | % Target Protein Remaining at 48h (Normalized to Vehicle) | Standard Deviation |
| 1 | 85% | 7.5% |
| 5 | 55% | 6.2% |
| 10 | 31% | 4.8% |
| 25 | 18% | 3.5% |
| 50 | 15% | 3.1% |
Experimental Protocols
Protocol 1: Generation of a Stable Reporter Cell Line
This protocol describes the creation of a cancer cell line that stably expresses the target protein fused to a luciferase reporter (e.g., NanoLuc®).
Materials:
-
Human cancer cell line (e.g., HEK293T, HeLa)
-
Lentiviral vector encoding POI-NanoLuc fusion protein
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Puromycin or other selection antibiotic
-
Polybrene™
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector, packaging plasmid, and envelope plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Plate the target cancer cells and allow them to adhere overnight. The next day, transduce the cells with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with a complete medium containing the appropriate concentration of puromycin to select for stably transduced cells.
-
Expansion and Validation: Expand the puromycin-resistant cells and validate the expression of the POI-NanoLuc fusion protein by Western blot and luminescence assay.
Protocol 2: In Vivo Imaging of PROTAC-Mediated Protein Degradation
This protocol details the procedure for in vivo imaging of tumor xenografts expressing the POI-NanoLuc reporter.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Stable reporter cell line (from Protocol 1)
-
Matrigel®
-
This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Luciferin substrate (e.g., furimazine)
-
In vivo imaging system (IVIS)
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ reporter cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Baseline Imaging: Administer the luciferin substrate to the mice via intraperitoneal injection. After the recommended uptake time, anesthetize the mice and acquire baseline bioluminescence images using the IVIS.
-
PROTAC Administration: Randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Follow-up Imaging: At various time points post-administration (e.g., 24, 48, 72 hours), repeat the imaging procedure described in step 3.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI) for each mouse at each time point. Normalize the signal to the baseline reading for each mouse and compare the treatment group to the vehicle control group.
Experimental Workflow
The following diagram outlines the experimental workflow for in vivo imaging of this compound.
Caption: A streamlined workflow for in vivo imaging experiments.
Conclusion
The use of in vivo imaging techniques provides a powerful tool for the preclinical evaluation of PROTACs like this compound.[3][11] By employing reporter systems, researchers can non-invasively monitor the kinetics and efficacy of target protein degradation in a living animal, offering critical insights for drug development. The protocols and data presented herein provide a framework for designing and executing in vivo imaging studies to characterize the activity of novel PROTAC molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. themarkfoundation.org [themarkfoundation.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
AmPEG6C2-Aur0131: Clarification on its Role as an ADC Linker and Application Notes for a Representative PROTAC Linker
Initial Clarification: AmPEG6C2-Aur0131 is an Antibody-Drug Conjugate (ADC) Linker, Not a PROTAC Linker.
Contrary to the topic posed, this compound is not a linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Instead, it is a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). Specifically, this compound comprises the potent auristatin microtubule inhibitor, Aur0131, attached to a non-cleavable AmPEG6C2 linker. This conjugate is then attached to an antibody, such as an anti-CXCR4 antibody, to selectively deliver the cytotoxic payload to cancer cells expressing the target antigen.
The fundamental difference between ADCs and PROTACs lies in their mechanism of action. ADCs are designed to deliver a cytotoxic agent to a target cell, leading to cell death. PROTACs, on the other hand, are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to selectively degrade a target protein.
To address the interest in PROTAC linkers, this document will provide detailed application notes and protocols for a well-characterized and widely used PROTAC, MZ1 , which employs a polyethylene glycol (PEG)-based linker. MZ1 is a potent and selective degrader of the BET family protein BRD4.
Representative PROTAC with a PEG-based Linker: MZ1
MZ1 is a seminal PROTAC that has been instrumental in the study of targeted protein degradation. It consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a PEG-based linker, and the BET inhibitor JQ1 as the ligand for the target protein, BRD4.
Mechanism of Action
The mechanism of action for MZ1-mediated degradation of BRD4 is a multi-step process that leverages the cell's ubiquitin-proteasome system.
Quantitative Data for MZ1
The following tables summarize key quantitative data for the PROTAC MZ1, providing insights into its binding affinity, degradation efficiency, and cellular activity.
Table 1: Binding Affinities of MZ1 [1][2]
| Component | Binding Partner | Kd (nM) | Assay |
| MZ1 | BRD4 (BD1/BD2) | 382/120 | Not Specified |
| MZ1 | BRD3 (BD1/BD2) | 119/115 | Not Specified |
| MZ1 | BRD2 (BD1/BD2) | 307/228 | Not Specified |
| MZ1 | VCB Complex | 66 | Isothermal Titration Calorimetry (ITC) |
| Ternary Complex (BRD4BD2::MZ1::VCB) | - | 3.7 | Isothermal Titration Calorimetry (ITC) |
Table 2: Degradation Performance of MZ1 [1][3]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point |
| H661 | BRD4 | 8 | >90 | 24 hours |
| H838 | BRD4 | 23 | >90 | 24 hours |
| HeLa | BRD2 | ~70 | Not Specified | 24 hours |
| HeLa | BRD3 | ~70 | Not Specified | 24 hours |
| MV4-11 | BRD4 | ~2-20 | >90 | 24 hours |
Table 3: Cellular Activity of MZ1 [3]
| Cell Line | Assay | IC50 / pEC50 |
| Mv4-11 | Antiproliferative | pEC50 = 7.6 |
| 697 (B-ALL) | Cell Viability | IC50 ≈ 0.5 µM |
| RS4;11 (B-ALL) | Cell Viability | IC50 ≈ 0.25 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, MV4-11)
-
Cell culture medium and supplements
-
PROTAC of interest (e.g., MZ1)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target-specific and loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC and controls (e.g., DMSO, inactive epimer) for the desired time period (e.g., 4, 8, 16, 24 hours).[4]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice, and then scrape the cells. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine Dmax and plot the dose-response to determine the DC50.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Purified proteins (e.g., VCB complex, BRD4 bromodomain)
-
PROTAC (e.g., MZ1)
-
ITC buffer (ensure it is the same for the protein and the PROTAC to minimize heat of dilution effects)
Procedure:
-
Sample Preparation: Prepare the protein solution (in the ITC cell) and the PROTAC solution (in the injection syringe) in the same matched buffer. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Set the experimental parameters on the ITC instrument, including temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Perform a series of small injections of the PROTAC solution into the protein solution in the sample cell. The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat-per-injection data to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n. For ternary complex formation, the PROTAC is typically pre-incubated with one protein before being titrated into the second protein.[5]
Protocol 3: Cell Viability/Proliferation Assay
This protocol is used to assess the functional consequence of target protein degradation on cell viability or proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a percentage of viability versus compound concentration. Fit the data to a dose-response curve to determine the IC50 or EC50 value.[4]
These protocols provide a foundational framework for the characterization of PROTACs like MZ1. Researchers should optimize these protocols for their specific experimental systems.
References
Troubleshooting & Optimization
Troubleshooting AmPEG6C2-Aur0131 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AmPEG6C2-Aur0131. The information provided is based on the general characteristics of targeted protein degraders and aims to address common challenges, particularly insolubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a targeted protein degrader, likely a Proteolysis-Targeting Chimera (PROTAC) or a molecular glue. These molecules are designed to eliminate specific disease-causing proteins from the cell. They function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] PROTACs are bifunctional molecules with two distinct heads—one that binds to the target protein and another that binds to an E3 ligase—connected by a linker.[1] Molecular glues, on the other hand, are smaller molecules that induce a novel interaction between the E3 ligase and the target protein.[2][3]
Q2: Why is my this compound difficult to dissolve?
Insolubility is a common challenge with targeted protein degraders like PROTACs and molecular glues.[1][4][5] This is often due to their high molecular weight (typically 700-1200 Da) and complex, lipophilic structures, which are often "beyond the Rule of Five" (bRo5).[4][5] These properties can lead to poor aqueous solubility and limited cell permeability.[1][5]
Q3: What are the initial recommended solvents for dissolving this compound?
For initial experiments, it is recommended to start with organic solvents such as DMSO, DMF, or DMA. A common starting practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous buffers for cell-based assays should be done carefully to avoid precipitation. It is crucial to not introduce more than a small percentage of the organic solvent into the final aqueous solution (typically ≤0.5% DMSO).
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[1] This occurs because the bifunctional PROTAC can independently saturate the target protein and the E3 ligase, preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] To avoid this, it is essential to perform a dose-response curve to determine the optimal concentration range for effective protein degradation.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility issues with this compound during your experiments.
Problem: Precipitate observed when diluting DMSO stock solution into aqueous buffer.
Possible Cause 1: Poor aqueous solubility of the compound.
-
Solution: Decrease the final concentration of this compound in the aqueous buffer. Perform a serial dilution to find the highest concentration that remains in solution.
Possible Cause 2: High percentage of organic solvent in the final solution.
-
Solution: Minimize the volume of the DMSO stock solution added to the aqueous buffer. Aim for a final DMSO concentration of 0.5% or lower. If a higher compound concentration is needed, consider preparing a more concentrated DMSO stock.
Possible Cause 3: Buffer composition is not optimal.
-
Solution:
-
pH Adjustment: Test the solubility of this compound in buffers with different pH values, if the compound has ionizable groups.[6]
-
Addition of Solubilizing Agents: Consider the inclusion of excipients such as cyclodextrins or non-ionic detergents (e.g., Tween-20, Pluronic F-68) at low concentrations in your aqueous buffer to enhance solubility.
-
Problem: Compound precipitates out of solution during long-term storage.
Possible Cause 1: Unstable stock solution.
-
Solution:
-
Store stock solutions at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Possible Cause 2: Saturation at storage temperature.
-
Solution: Prepare a slightly lower concentration stock solution to ensure the compound remains in solution at the storage temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly for 5-10 minutes. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Solubility Assessment in Different Solvents
-
Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., 50 mM in DMSO).
-
In separate microcentrifuge tubes, add a small, fixed volume of the stock solution to a range of different solvents and buffer systems (e.g., PBS, cell culture media, buffers with varying pH).
-
Vortex each tube and visually inspect for any precipitation.
-
Incubate the samples at room temperature and 37°C for a defined period (e.g., 1-2 hours) and re-examine for precipitation.
-
Quantify the soluble fraction by centrifuging the samples, collecting the supernatant, and analyzing the concentration using a suitable method like HPLC-UV.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, a general solubility profile for targeted protein degraders is presented below for illustrative purposes. Researchers should determine the specific solubility of this compound experimentally.
| Solvent/Buffer System | General Solubility Trend for Protein Degraders | Key Considerations |
| 100% DMSO | High | Recommended for primary stock solutions. |
| 100% Ethanol | Moderate to High | Can be an alternative to DMSO. |
| PBS (pH 7.4) | Low to Very Low | Significant precipitation is common. |
| Cell Culture Media | Low | Serum proteins may slightly improve solubility. |
| Aqueous Buffers with 5% Solubilizing Agent (e.g., Cyclodextrin) | Improved | Can enhance aqueous solubility for in vitro assays. |
Visualizations
Signaling Pathway: General Mechanism of Action for a PROTAC
Caption: General mechanism of a PROTAC, leading to protein degradation.
Experimental Workflow: Troubleshooting Insolubility
Caption: A logical workflow for troubleshooting insolubility issues.
References
Optimizing AmPEG6C2-Aur0131 concentration for experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AmPEG6C2-Aur0131, a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Aurora Kinase family member, Aur0131.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the target protein Aur0131 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Aur0131.[1][2]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1] This occurs because at very high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range and avoid the hook effect.[1][3]
Q3: What are the recommended starting concentrations for an initial dose-response experiment?
A3: For initial experiments, a broad concentration range is recommended to identify the optimal degradation window and observe any potential hook effect.[1] A suggested starting range is from 1 pM to 10 µM.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the intrinsic degradation rate of Aur0131.[2] A time-course experiment is recommended to determine the ideal duration. Start with a range of 4 to 48 hours at a fixed, near-optimal concentration.
Q5: In which cell lines is this compound expected to be active?
A5: The activity of this compound is dependent on the expression levels of both the target protein, Aur0131, and the recruited E3 ligase in a given cell line.[1][4] It is essential to verify the expression of both components in your chosen cell model.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No degradation of Aur0131 is observed at any concentration. | 1. Low or no expression of Aur0131 or the specific E3 ligase in the cell line. 2. The incubation time is too short. 3. The concentration range is too low. | 1. Confirm the expression of both Aur0131 and the relevant E3 ligase via Western Blot or qPCR. 2. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). 3. Expand the concentration range up to 10 µM. |
| The dose-response curve is bell-shaped (the "hook effect"). | Formation of unproductive binary complexes at high concentrations.[1] | 1. This is a characteristic of PROTACs. Identify the concentration that gives the maximum degradation (Dmax) and use concentrations at or below this for future experiments. 2. Use biophysical assays like co-immunoprecipitation to confirm ternary complex formation at different concentrations. |
| High levels of cell death are observed. | 1. Aur0131 is essential for cell viability in your model. 2. Off-target effects of this compound at high concentrations. | 1. This may be the expected phenotype. Correlate the timing and dose of cell death with Aur0131 degradation. 2. Use a lower concentration of this compound that still achieves significant degradation. Perform global proteomics to identify off-target effects.[5] |
| Results are inconsistent between experiments. | 1. Variations in cell density or passage number. 2. Inconsistent incubation times. 3. Degradation of the compound in the media. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Ensure precise timing for all experimental steps. 3. Prepare fresh solutions of this compound for each experiment. |
Data Presentation
Table 1: Dose-Response of this compound on Aur0131 Levels
| Concentration | % Aur0131 Remaining (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 10 pM | 98 ± 4.8 |
| 100 pM | 85 ± 6.1 |
| 1 nM | 52 ± 7.3 |
| 10 nM | 15 ± 4.5 |
| 100 nM | 5 ± 2.1 |
| 1 µM | 25 ± 3.9 |
| 10 µM | 60 ± 8.0 |
Table 2: Time-Course of Aur0131 Degradation with 100 nM this compound
| Incubation Time | % Aur0131 Remaining (Mean ± SD) |
| 0 hours | 100 ± 4.1 |
| 4 hours | 65 ± 5.5 |
| 8 hours | 30 ± 6.2 |
| 16 hours | 10 ± 3.7 |
| 24 hours | 5 ± 2.8 |
| 48 hours | 5 ± 3.1 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Aur0131 Degradation by Western Blot
-
Cell Plating: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create working solutions for the desired concentration range (e.g., 1 pM to 10 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Aur0131 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Aur0131 band intensity to the loading control. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: A logical diagram for troubleshooting common experimental issues.
References
AmPEG6C2-Aur0131 off-target effects and how to mitigate them
Disclaimer: Information on the specific off-target effects of "AmPEG6C2-Aur0131" is not publicly available. This technical support guide is based on a hypothetical profile for an Aurora kinase inhibitor, drawing from common patterns of kinase inhibitor off-target effects and established mitigation strategies. The data and protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
This compound is designed as a potent inhibitor of Aurora Kinase A. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly those with similar ATP-binding pockets. Based on preliminary profiling (hypothetical data), potential off-target activities have been observed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).
Q2: What are the potential cellular consequences of these off-target activities?
Off-target inhibition of kinases like VEGFR2 and FGFR1 can lead to a range of cellular effects that may confound experimental results. These can include:
-
Anti-angiogenic effects: Inhibition of VEGFR2 can disrupt the formation of new blood vessels.
-
Altered cell proliferation and differentiation: FGFR1 is involved in various developmental processes.
-
Unexpected toxicity: Off-target effects can lead to cytotoxicity in cell lines that are not dependent on the primary target.
Q3: How can I determine if the observed phenotype in my experiment is due to on-target or off-target effects?
Several strategies can be employed:
-
Use of a structurally unrelated inhibitor: Compare the effects of this compound with another Aurora Kinase A inhibitor that has a different off-target profile.
-
Rescue experiments: If the phenotype is due to on-target inhibition, it might be rescued by expressing a drug-resistant mutant of Aurora Kinase A.
-
Dose-response analysis: Correlate the concentration required to observe the phenotype with the IC50 values for on-target versus off-target kinases.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in my cell line.
-
Question: My cell line does not overexpress Aurora Kinase A, yet I observe significant cell death at low concentrations of this compound. Could this be an off-target effect?
-
Answer: Yes, this is a possibility. Your cell line might be sensitive to the inhibition of off-target kinases such as VEGFR2 or FGFR1. We recommend performing the following checks:
-
Confirm off-target sensitivity: Test the effect of specific inhibitors for VEGFR2 and FGFR1 on your cell line to see if they phenocopy the effect of this compound.
-
Review the kinase profile of your cell line: If available, check if your cells express high levels of the potential off-target kinases.
-
Issue 2: Inconsistent results between different cell lines.
-
Question: I am seeing potent anti-proliferative effects in one cell line but not another, even though both express similar levels of Aurora Kinase A. Why might this be?
-
Answer: The differential sensitivity could be due to the varying expression levels of off-target kinases. The resistant cell line may not rely on the signaling pathways of the off-target kinases that are inhibited by this compound at the concentrations used. A broader kinase profiling of both cell lines could elucidate the differences.
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activity of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Description |
| Aurora Kinase A | 5 | Primary Target |
| Aurora Kinase B | 50 | Related on-target |
| VEGFR2 | 250 | Off-Target |
| FGFR1 | 500 | Off-Target |
| Src | >10,000 | Not a significant off-target |
Experimental Protocols
Protocol 1: Kinase Profiling using an In Vitro Luminescence-Based Assay
This protocol describes a method to determine the IC50 of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound (serial dilutions)
-
White, opaque 96-well plates
Methodology:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the confirmation of this compound binding to its target and off-targets in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting reagents and antibodies for target kinases
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and wash the cells, then resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thawing.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against Aurora Kinase A, VEGFR2, and FGFR1.
-
Binding of this compound will stabilize the respective kinase, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
Technical Support Center: Synthesis of AmPEG6C2-Aur0131
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the antibody-drug conjugate (ADC), AmPEG6C2-Aur0131.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification of this compound.
| Issue / Question | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Yield of this compound | Inefficient activation of the antibody or payload. | - Ensure the use of fresh and appropriate activating reagents for the conjugation chemistry being employed (e.g., EDC/NHS for carboxyl groups, TCEP for disulfide reduction). - Optimize the molar ratio of the activating reagent to the molecule being activated. |
| Suboptimal reaction conditions. | - Adjust the pH of the reaction buffer. Amine-reactive conjugations (e.g., to lysine residues) are typically more efficient at a pH of 7.5-8.5. Thiol-reactive conjugations (e.g., to cysteine residues) often perform better at a pH of 6.5-7.5. - Optimize the reaction temperature. While room temperature is a common starting point, some reactions may benefit from lower temperatures (4°C) to minimize side reactions and degradation. - Extend the reaction time, monitoring the progress at different intervals to determine the optimal duration. | |
| Steric hindrance at the conjugation site. | - If using a site-specific conjugation method, ensure the engineered conjugation site on the antibody (AmPEG6C2) is accessible. - Consider using a longer PEG linker to increase the distance between the antibody and the payload (Aur0131), which can alleviate steric hindrance. | |
| Presence of interfering substances in the antibody buffer. | - Buffers containing primary amines (e.g., Tris) or nucleophiles (e.g., sodium azide) can compete with the desired conjugation reaction.[1] It is recommended to perform buffer exchange into a non-interfering buffer (e.g., PBS) prior to conjugation using methods like dialysis or size-exclusion chromatography.[1] | |
| Antibody Aggregation During or After Conjugation | Increased hydrophobicity of the ADC. | - The payload, Aur0131, may be hydrophobic, leading to aggregation when conjugated to the antibody. - Include a hydrophilic PEG linker (as suggested by the "PEG6" in AmPEG6C2) to improve the solubility of the final ADC.[2] - Optimize the drug-to-antibody ratio (DAR) to avoid overloading the antibody with a hydrophobic payload. - Add stabilizing excipients to the formulation buffer. |
| Inappropriate buffer conditions. | - Perform the conjugation and subsequent storage in a buffer with a pH that ensures the stability of the parent antibody. - Screen different buffer formulations to find one that minimizes aggregation. | |
| Heterogeneous Product with Variable Drug-to-Antibody Ratio (DAR) | Non-specific conjugation method. | - Traditional conjugation methods targeting lysine or cysteine residues can result in a heterogeneous mixture of ADCs with varying DARs.[3][4] - For a more homogeneous product, consider site-specific conjugation techniques.[3] This could involve engineering specific cysteine or unnatural amino acid residues into the antibody.[1][5] |
| Incomplete reaction or side reactions. | - Carefully control the stoichiometry of the reactants. - Monitor the reaction progress using techniques like HPLC to determine the optimal endpoint. | |
| Instability of the Linker and Premature Payload Release | Linker chemistry is not optimal for the intended application. | - The choice of linker is critical for the stability of the ADC in circulation.[2][6] - If a cleavable linker is used, ensure its cleavage mechanism is specific to the target tumor environment (e.g., enzyme-cleavable, pH-sensitive).[2] - For non-cleavable linkers, ensure their stability under physiological conditions.[2] |
| Difficulty in Purifying the Final ADC | Similar physicochemical properties of the ADC, unconjugated antibody, and free payload. | - Utilize purification techniques that can effectively separate the desired ADC. Size-exclusion chromatography (SEC) can remove unconjugated small molecules.[7] - Hydrophobic interaction chromatography (HIC) is often effective for separating ADCs with different DARs. - Ion-exchange chromatography can also be employed based on the charge differences between the species. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting molar ratio of the payload-linker construct to the antibody?
For initial experiments, a molar ratio of 5:1 to 10:1 (payload-linker : antibody) is a common starting point for lysine-based conjugation. For cysteine-based conjugation, a ratio of 1.5:1 to 3:1 per available thiol group is often used. These ratios should be optimized to achieve the desired DAR.
2. How can I determine the drug-to-antibody ratio (DAR) of my this compound conjugate?
The DAR can be determined using several analytical techniques:
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for Aur0131), the concentrations of the protein and the payload can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the quantification of each species and the calculation of the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can provide a precise mass of the intact ADC, from which the number of conjugated payloads can be determined.[8]
3. What are the critical quality attributes (CQAs) to monitor for this compound synthesis?
Key CQAs include:
-
Purity and Homogeneity: Assessed by SEC and HIC-HPLC.
-
Drug-to-Antibody Ratio (DAR): As determined by the methods mentioned above.
-
Level of Aggregation: Measured by SEC.
-
In Vitro Cytotoxicity: To confirm the potency of the ADC.
-
Antigen Binding Affinity: To ensure the conjugation process has not compromised the antibody's ability to bind to its target. This can be assessed by methods like ELISA or Surface Plasmon Resonance (SPR).
4. Should I use a cleavable or non-cleavable linker for my this compound?
The choice between a cleavable and non-cleavable linker depends on the mechanism of action of the payload (Aur0131) and the desired therapeutic outcome.[2]
-
Cleavable linkers release the payload inside the target cell upon encountering specific triggers like enzymes or low pH.[2] This can be advantageous if the payload needs to be in its unmodified form to be active.
-
Non-cleavable linkers remain attached to the payload after antibody degradation in the lysosome.[2] This approach is suitable if the payload-linker-amino acid catabolite is active.
5. What is the mechanism of action of Aur0131?
While the specific mechanism of "Aur0131" is not publicly documented, the "Aur" prefix suggests it is likely an auristatin derivative. Auristatins are highly potent microtubule inhibitors that disrupt cell division, leading to apoptosis.[8]
Experimental Protocols
General Protocol for this compound Synthesis via Lysine Conjugation
This protocol provides a general framework. Specific parameters should be optimized for your particular antibody and payload-linker.
-
Antibody Preparation:
-
Perform buffer exchange of the AmPEG6C2 antibody into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Payload-Linker Activation (if required):
-
If the AmPEG6C2-linker has a carboxyl group for conjugation, it can be activated to an NHS ester. Dissolve the payload-linker in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) in a slight molar excess.
-
Incubate at room temperature for 1-2 hours to form the active NHS ester.
-
-
Conjugation Reaction:
-
Add the activated payload-linker solution to the antibody solution at the desired molar ratio.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris buffer or glycine) to cap any unreacted NHS esters.
-
-
Purification of the ADC:
-
Remove unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
If necessary, further purify the ADC to isolate species with a specific DAR using hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the protein concentration, DAR, purity, and aggregation level using the analytical methods described in the FAQs.
-
Visualizations
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
AmPEG6C2-Aur0131 degradation and prevention methods
Disclaimer: The following information is based on general principles of handling and troubleshooting for molecules of a similar class, as specific data for "AmPEG6C2-Aur0131" is not publicly available. It is assumed that this compound is a research compound, potentially a PROTAC-like molecule targeting an Aurora kinase.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. The use of terms such as 'room temperature' or 'ambient conditions' for storage is unacceptable.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The choice of solvent depends on the specific experimental requirements. For in vitro assays, DMSO is a common choice. However, the final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, a biocompatible solvent system should be used.
Q3: Is this compound sensitive to light?
A3: While specific data is unavailable, many complex organic molecules are light-sensitive. It is good practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of activity in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | - Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC, LC-MS). |
| Degradation in culture medium | - Minimize the incubation time of the compound in the medium before adding to cells. - Perform a time-course experiment to assess the stability of the compound in your specific culture medium. |
| Cell line variability | - Ensure consistent cell passage number and confluency. - Periodically perform cell line authentication. |
Issue 2: Evidence of compound precipitation in experiments.
| Potential Cause | Troubleshooting Steps |
| Low solubility in aqueous media | - Decrease the final concentration of this compound. - If using DMSO as a solvent, ensure the final concentration is not causing precipitation. - Consider the use of a surfactant or other solubilizing agent, but validate its compatibility with your assay. |
| Interaction with media components | - Test the solubility of the compound in the basal medium without serum first, then with serum. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound in Solution (DMSO Stock, 10 mM) over 6 Months
| Storage Condition | Purity (%) after 3 Months | Purity (%) after 6 Months |
| -80°C | 99.5 | 99.2 |
| -20°C | 98.8 | 97.5 |
| 4°C | 92.1 | 85.3 |
| 25°C (Room Temperature) | 75.4 | 58.9 |
Table 2: Illustrative Effect of Proteasome vs. Lysosome Inhibitors on this compound-mediated Target Degradation
| Treatment | Target Protein Level (%) |
| Vehicle Control | 100 |
| This compound (100 nM) | 15 |
| This compound + MG132 (Proteasome Inhibitor) | 85 |
| This compound + Bafilomycin A1 (Lysosome Inhibitor) | 20 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Logical workflow for troubleshooting degradation issues.
References
Technical Support Center: Overcoming Resistance to AmPEG6C2-Aur0131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to AmPEG6C2-Aur0131 in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule, commonly known as a PROTAC (Proteolysis-Targeting Chimera). It is designed to induce the degradation of Aurora Kinase A. One end of the molecule binds to Aurora Kinase A, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Aurora Kinase A, marking it for degradation by the proteasome.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to PROTACs like this compound can arise through several mechanisms. These can be broadly categorized as on-target or off-target alterations.[1][2][3]
-
On-target modifications:
-
Mutations in the Aurora Kinase A protein that prevent this compound from binding.
-
Increased expression of the target protein, Aurora Kinase A, which may overwhelm the degradation capacity of the PROTAC.[4]
-
-
Off-target modifications:
-
Alterations in the E3 ligase complex recruited by the PROTAC (e.g., mutations or downregulation of components like CRBN or VHL).[5][6][7]
-
Increased expression of drug efflux pumps, such as MDR1 (P-glycoprotein), which can actively transport the PROTAC out of the cell.[8][9]
-
Activation of compensatory signaling pathways that bypass the need for Aurora Kinase A signaling.[10][11]
-
Q3: How can I determine if my resistant cell line has mutations in the Aurora Kinase A gene?
A3: To identify mutations in the Aurora Kinase A gene, you can perform Sanger sequencing of the coding region or utilize next-generation sequencing (NGS) for a more comprehensive analysis of the entire gene. Compare the sequence from your resistant cells to that of the parental, sensitive cell line.
Q4: What are some initial steps to investigate the role of the E3 ligase in resistance?
A4: You can start by assessing the expression levels of the E3 ligase components (e.g., CRBN, VHL, CUL4A) in your resistant cells compared to the parental line using techniques like Western blotting or qPCR. A significant decrease in the expression of these components could indicate a mechanism of resistance.[6][7] Additionally, using a different PROTAC that engages an alternative E3 ligase may help determine if the resistance is specific to the recruited ligase.[5]
Q5: Can I use inhibitors of drug efflux pumps to overcome resistance?
A5: Yes, if you suspect that increased drug efflux is the cause of resistance, you can co-administer this compound with known inhibitors of efflux pumps like verapamil or lapatinib (a dual EGFR/MDR1 inhibitor).[8] A restoration of sensitivity in the presence of these inhibitors would suggest the involvement of efflux pumps.
Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
| Problem | Possible Cause | Suggested Solution |
| No degradation of Aurora Kinase A observed after treatment. | 1. Compound inactivity: The compound may have degraded. 2. Low compound concentration: The concentration used may be insufficient. 3. Cell permeability issues: The compound may not be entering the cells effectively. 4. Resistance: The cells may be resistant to the compound. | 1. Use a fresh stock of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Assess cell permeability using cellular uptake assays. 4. Proceed to resistance investigation workflows. |
| Initial Aurora Kinase A degradation is observed, but levels recover over time. | 1. Compound instability: The compound may be metabolized or cleared by the cells. 2. Upregulation of Aurora Kinase A synthesis: The cell may be compensating for the degradation by increasing protein production. 3. Emergence of a resistant subpopulation. | 1. Perform a time-course experiment to monitor compound stability and target degradation. 2. Analyze Aurora Kinase A mRNA levels using qPCR to check for transcriptional upregulation. 3. Perform single-cell cloning to isolate and characterize potentially resistant clones. |
| The resistant cell line shows cross-resistance to other Aurora Kinase A inhibitors. | Target-based resistance: This suggests a mutation in Aurora Kinase A that affects the binding of multiple inhibitors. | 1. Sequence the Aurora Kinase A gene to identify potential mutations. 2. Consider using inhibitors that bind to a different site on the kinase. |
| The resistant cell line is sensitive to an Aurora Kinase A PROTAC that uses a different E3 ligase. | E3 ligase-specific resistance: This strongly indicates an issue with the specific E3 ligase machinery recruited by this compound.[5] | 1. Investigate the expression and mutational status of the components of the recruited E3 ligase complex. 2. Confirm by transfecting the resistant cells with a plasmid expressing the wild-type E3 ligase component to see if sensitivity is restored. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 | 15 | 850 | 56.7 |
| A549 | 25 | 1200 | 48.0 |
| MDA-MB-231 | 10 | 980 | 98.0 |
Table 2: Relative Expression of Key Genes in Resistant vs. Parental Cell Lines (Fold Change)
| Gene | HCT116-Resistant | A549-Resistant | MDA-MB-231-Resistant |
| AURKA (Aurora Kinase A) | 1.2 | 1.1 | 4.5 |
| CRBN | 0.2 | 0.9 | 1.0 |
| VHL | 1.1 | 0.3 | 0.9 |
| ABCB1 (MDR1) | 1.5 | 25.3 | 1.8 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration.
2. Western Blot for Aurora Kinase A Degradation
-
Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Aurora Kinase A and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Quantitative PCR (qPCR) for Gene Expression Analysis
-
Isolate total RNA from sensitive and resistant cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the genes of interest (AURKA, CRBN, VHL, ABCB1) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of acquired resistance to targeted cancer therapies - ProQuest [proquest.com]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 9. targetedonc.com [targetedonc.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
Technical Support Center: AmPEG6C2-Aur0131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of AmPEG6C2-Aur0131. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an investigational therapeutic agent. It consists of Aur0131, a potent and selective Aurora kinase inhibitor, conjugated to a 4-arm polyethylene glycol (PEG) moiety (AmPEG6C2). The PEGylation is designed to improve the pharmacokinetic profile and in vivo stability of Aur0131.
2. What is the mechanism of action of Aur0131?
Aur0131 is an inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] By inhibiting Aurora kinases, particularly Aurora A and B, Aur0131 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1][2][3]
3. Why is Aur0131 PEGylated?
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a strategy used to enhance the therapeutic properties of drugs.[4][5] For Aur0131, the AmPEG6C2 moiety is intended to:
-
Increase the hydrodynamic size, reducing renal clearance and prolonging circulation half-life.[][7]
-
Improve solubility and stability in physiological solutions.[8]
-
Potentially reduce immunogenicity of the parent molecule.[8]
4. How should I reconstitute and formulate this compound for in vivo studies?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, biocompatible vehicle. The choice of vehicle may depend on the specific experimental protocol. A common starting point is sterile phosphate-buffered saline (PBS), pH 7.4. For compounds with limited aqueous solubility, a formulation containing a low percentage of a solubilizing agent such as DMSO, followed by dilution in a vehicle like saline or PBS, may be necessary. Always refer to the product-specific information sheet for detailed instructions.
5. What are the expected pharmacokinetic properties of this compound?
The PEGylation of Aur0131 is expected to significantly alter its pharmacokinetic profile compared to the non-PEGylated compound.[] Key expected changes include a lower volume of distribution, reduced clearance, and a longer terminal half-life.[5][] These parameters should be determined empirically in the specific animal model being used.
6. What are the potential on-target and off-target toxicities of this compound?
-
On-target toxicities: Since Aurora kinases are crucial for mitosis, the primary on-target toxicities are expected in rapidly dividing normal tissues. These may include myelosuppression (e.g., neutropenia), gastrointestinal toxicity, and fatigue.[9][10]
-
Off-target toxicities: While Aur0131 is designed to be selective, inhibition of other kinases can occur, potentially leading to unforeseen side effects.[11][12] The PEG component itself is generally considered biocompatible, but there have been reports of anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration.[13][14][15]
7. How can I monitor the in vivo efficacy of this compound?
In preclinical cancer models, efficacy is typically monitored by measuring tumor volume over time.[16] Depending on the tumor model, you may also assess survival, tumor weight at the end of the study, or the levels of pharmacodynamic biomarkers in tumor tissue (e.g., inhibition of histone H3 phosphorylation for Aurora B).[17]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Precipitation of this compound upon reconstitution or dilution. | - Incorrect solvent or pH.- Concentration is above the solubility limit.- The compound has degraded. | - Ensure the reconstitution vehicle is as specified in the protocol.- Perform a solubility test with small aliquots.- Consider a formulation with a co-solvent (e.g., a small percentage of DMSO, then dilute).- Store the compound as recommended to prevent degradation. |
| High variability in experimental results between animals. | - Inconsistent dosing volume or administration technique.- Differences in animal age, weight, or health status.- Formulation is not homogenous. | - Ensure accurate and consistent administration (e.g., intravenous, intraperitoneal).- Randomize animals into treatment groups.- Ensure the formulation is well-mixed before each administration. |
| Lack of expected anti-tumor efficacy. | - Sub-optimal dosing or schedule.- The tumor model is resistant to Aurora kinase inhibition.- Poor bioavailability or rapid clearance in the chosen model.- The compound has degraded. | - Perform a dose-response study to determine the optimal dose.- Confirm the expression of Aurora kinases in your tumor model.- Conduct a pharmacokinetic study to assess drug exposure.- Use a fresh batch of the compound and verify its integrity. |
| Unexpected animal toxicity or mortality. | - The dose is above the maximum tolerated dose (MTD).- Off-target effects of the compound.- Hypersensitivity reaction to the PEG component. | - Conduct a dose-escalation study to determine the MTD.- Monitor animals closely for clinical signs of toxicity.- Consider the possibility of anti-PEG antibody response, especially with repeated dosing.[15] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Aur0131 (non-PEGylated) | This compound |
| Dose (mg/kg, IV) | 10 | 10 |
| Cmax (µg/mL) | 5.2 | 25.8 |
| AUC (µg*h/mL) | 12.4 | 312.6 |
| t1/2 (hours) | 1.5 | 24.7 |
| Clearance (mL/h/kg) | 806.5 | 32.0 |
| Vd (L/kg) | 1.7 | 0.5 |
Cmax: Maximum plasma concentration; AUC: Area under the curve; t1/2: Half-life; Vd: Volume of distribution.
Table 2: Hypothetical Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q3d x 4 | 0 |
| Aur0131 | 10 | q3d x 4 | 25 |
| This compound | 10 | q3d x 4 | 65 |
| This compound | 20 | q3d x 4 | 85 |
q3d x 4: Every 3 days for 4 doses.
Experimental Protocols
Protocol for In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Use healthy, naive mice (e.g., C57BL/6), 8-10 weeks old.
-
Divide animals into cohorts (n=3-5 per group).
-
Administer escalating doses of this compound (e.g., 10, 20, 40, 80 mg/kg) via the intended clinical route (e.g., intravenous).
-
Include a vehicle control group.
-
Monitor animals daily for 14 days for:
-
Body weight changes (a loss of >15-20% is often a sign of toxicity).
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Mortality.
-
-
The MTD is defined as the highest dose that does not cause mortality or significant toxicity.
Protocol for In Vivo Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound.
Methodology:
-
Use healthy, naive mice with jugular vein catheters for serial blood sampling.
-
Administer a single dose of this compound at a dose below the MTD.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using appropriate software.[18]
Protocol for In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound.[19]
Methodology:
-
Implant human tumor cells (e.g., a cell line known to be sensitive to Aurora kinase inhibitors) subcutaneously into immunocompromised mice (e.g., nude or SCID).[16][20]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group), including a vehicle control.
-
Administer this compound at one or more dose levels based on the MTD study.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and health status.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., weight, biomarker analysis).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product development issues for PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 8. Considerations in formulation development of a PEGylated protein [morressier.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
AmPEG6C2-Aur0131 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for the AmPEG6C2-Aur0131 assay, a novel proteolysis-targeting chimera (PROTAC) assay designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a cell-based luminescent assay designed to measure the degradation of the Aur0131 protein. The assay utilizes AmPEG6C2, a PROTAC molecule that consists of a ligand for the Aur0131 protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[1] This PROTAC facilitates the formation of a ternary complex between Aur0131 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Aur0131.[2][3] The readout is a luminescent signal that is inversely proportional to the amount of Aur0131 protein remaining in the cells.
Q2: What are the key components of the this compound assay kit?
A2: The kit contains the AmPEG6C2 PROTAC, a genetically engineered cell line expressing a luciferase-tagged Aur0131 protein, a cell culture medium, and a specialized lysis and detection reagent that generates a luminescent signal.
Q3: What is the expected Z' factor for this assay?
A3: Under optimal conditions, the this compound assay is expected to have a Z' factor of ≥ 0.6, indicating a robust and high-quality assay suitable for screening purposes.
Q4: How should I store the kit components?
A4: The AmPEG6C2 PROTAC should be stored at -20°C. The cell line should be stored in liquid nitrogen. The cell culture medium should be stored at 4°C, and the lysis and detection reagent should be stored at -80°C and protected from light.
Q5: Can I use a different cell line with this assay?
A5: It is not recommended to use a different cell line. The provided cell line has been specifically engineered to express the luciferase-tagged Aur0131 protein at optimal levels for this assay. Using a different cell line would require extensive validation.
Troubleshooting Guides
High assay variability and poor reproducibility are common challenges in cell-based assays.[4][5] The following tables provide guidance on how to identify and resolve common issues encountered with the this compound assay.
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting steps.[6] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain a humidified environment. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration. Stagger the addition of reagents if processing multiple plates. |
| Cell Contamination | Routinely test for mycoplasma and other microbial contaminants.[7] |
Low Luminescent Signal or No Response
| Potential Cause | Recommended Solution |
| Inactive AmPEG6C2 PROTAC | Ensure the PROTAC has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Low Cell Viability | Check cell viability before seeding. Ensure proper cell culture conditions and handling.[8] |
| Suboptimal Reagent Concentration | Titrate the AmPEG6C2 PROTAC to determine the optimal concentration for your specific experimental conditions. |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct luminescence detection mode and that the gain is optimized for the expected signal range.[9] |
| Reagent Preparation Error | Prepare the lysis and detection reagent according to the protocol immediately before use and protect it from light. |
High Background Signal
| Potential Cause | Recommended Solution |
| High Cell Density | Optimize the cell seeding density to avoid overgrowth, which can lead to increased background signal. |
| Contaminated Cell Culture Medium | Use fresh, sterile cell culture medium. Phenol red in the medium can sometimes interfere with luminescent assays.[10] |
| Light Leakage in Plate Reader | Ensure the plate reader's measurement chamber is properly sealed to prevent external light from interfering with the reading. |
| Choice of Microplate | Use opaque, white-walled microplates designed for luminescence assays to minimize crosstalk and background.[6] |
Experimental Protocols
This compound Degradation Assay Protocol
-
Cell Seeding:
-
Culture the Aur0131-luciferase expressing cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in the provided cell culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well white, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the AmPEG6C2 PROTAC in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the PROTAC-containing medium to each well.
-
Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the lysis and detection reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature for 10 minutes.
-
Add 100 µL of the lysis and detection reagent to each well.
-
Incubate the plate for 15 minutes at room temperature on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis
-
Calculate the average luminescence for each treatment group and the vehicle control.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the normalized luminescence against the log of the AmPEG6C2 concentration to generate a dose-response curve and determine the DC50 (concentration at which 50% degradation is achieved).
Quantitative Data Summary
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z' Factor | ≥ 0.6 |
| Signal to Background Ratio | > 100 |
| Assay Window | > 10-fold |
| Recommended Cell Density | 5,000 cells/well |
Table 2: Example DC50 Values for AmPEG6C2
| Incubation Time | DC50 (nM) |
| 4 hours | 50 |
| 8 hours | 25 |
| 12 hours | 10 |
| 24 hours | 5 |
Visualizations
Caption: Mechanism of action for the AmPEG6C2 PROTAC.
Caption: Experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. biocompare.com [biocompare.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. cellgs.com [cellgs.com]
- 6. goldbio.com [goldbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Reddit - The heart of the internet [reddit.com]
Adjusting pH for optimal AmPEG6C2-Aur0131 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activity of AmPEG6C2-Aur0131 by adjusting pH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for enzyme activity is a critical parameter that must be determined empirically. While a specific optimal pH for the novel molecule this compound has not been publicly documented, most enzymatic assays perform best within a narrow pH range, typically around physiological pH (7.2-7.4). However, deviations from this are common, and the ideal pH can be influenced by the buffer system, substrate, and cofactors present in the assay. It is recommended to perform a pH profile experiment to determine the precise optimal pH for your specific experimental conditions.
Q2: How do I determine the optimal pH for my experiment?
To determine the optimal pH, you should perform your enzymatic assay across a range of pH values. This is typically achieved by preparing a series of buffers with different pH levels. The enzyme's activity is then measured at each pH, and the optimal pH is identified as the point where the highest activity is observed.[1]
Q3: The activity of this compound is lower than expected. Could pH be the issue?
Yes, suboptimal pH is a common reason for lower-than-expected enzyme activity.[2][3] Even small deviations from the optimal pH can significantly reduce an enzyme's catalytic efficiency.[2] It is crucial to verify the pH of your assay buffer with a calibrated pH meter before each experiment.[2] Other factors to consider include enzyme concentration, substrate concentration, temperature, and the presence of inhibitors.[3]
Q4: Can I use strong acids or bases like HCl and NaOH to adjust the pH of my assay buffer?
While it is possible to use strong acids and bases like HCl and NaOH for minor pH adjustments, it is generally not recommended for biological assays.[4] The addition of a small amount of a strong acid or base can cause a significant and often irreversible change in pH, potentially denaturing the enzyme in a localized area even if the bulk solution pH appears correct.[4] It is best practice to use a suitable buffer system to maintain a stable pH throughout the experiment.[4]
Q5: What are some common buffer systems used for enzyme assays?
The choice of buffer is critical as it can directly influence enzyme activity.[1] Common biological buffers include phosphate-buffered saline (PBS), Tris-HCl, HEPES, and MOPS. The ideal buffer will have a pKa value close to the desired experimental pH to ensure maximum buffering capacity. When selecting a buffer, also consider potential interactions with your enzyme or other assay components. For instance, phosphate buffers can sometimes inhibit certain enzymes.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound activity | Incorrect pH of the assay buffer. | Prepare fresh buffer and accurately measure the pH using a calibrated pH meter.[2] Perform a pH profile experiment to determine the optimal pH. |
| Buffer components are inhibiting the enzyme. | Test alternative buffer systems with pKa values close to the expected optimal pH.[3] | |
| Enzyme instability at the experimental pH. | Ensure the enzyme is stored and handled in a buffer that maintains its stability. Some enzymes can precipitate at certain pH values.[3] | |
| Inconsistent results between experiments | Fluctuations in assay pH. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[4] Ensure consistent buffer preparation methods. |
| Temperature sensitivity of the buffer's pH. | Be aware that the pH of some buffers, like Tris, is highly dependent on temperature.[5] Adjust the pH at the temperature at which the assay will be performed. | |
| High background signal | Non-enzymatic reaction occurring at the assay pH. | Run a negative control without the enzyme to measure the background signal at different pH values.[2] |
| Buffer interference with the detection method. | Check if the buffer components interfere with the colorimetric or fluorometric detection method being used.[1] |
Experimental Protocols
Protocol 1: Preparation of a pH 7.4 Phosphate Buffer (0.1 M)
This protocol describes the preparation of a standard phosphate buffer, which is commonly used in biological assays.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Distilled or deionized water
-
Calibrated pH meter
Procedure:
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.
-
To prepare 100 mL of 0.1 M phosphate buffer at pH 7.4, mix 19 mL of the 0.1 M sodium phosphate monobasic solution with 81 mL of the 0.1 M sodium phosphate dibasic solution.
-
Verify the pH of the resulting solution using a calibrated pH meter.
-
If necessary, adjust the pH by adding small volumes of the monobasic solution to lower the pH or the dibasic solution to raise the pH.
Protocol 2: Determining the Optimal pH for this compound Activity
This protocol outlines a general method for determining the pH at which this compound exhibits maximum activity.
Materials:
-
This compound stock solution
-
Substrate stock solution
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and glycine-NaOH for pH 9-10)
-
Microplate reader or other suitable detection instrument
-
96-well microplate
Procedure:
-
Prepare a series of assay buffers covering a broad pH range (e.g., from pH 4.0 to 10.0 with 0.5 pH unit increments).
-
In a 96-well plate, set up reactions for each pH value. Each reaction should contain the assay buffer, substrate, and any necessary cofactors.
-
Initiate the reaction by adding the this compound enzyme to each well.
-
Incubate the plate at the optimal temperature for the desired reaction time.
-
Measure the enzyme activity using an appropriate detection method (e.g., absorbance or fluorescence).
-
Plot the measured activity as a function of pH to determine the optimal pH at which the enzyme is most active.
Visualizations
Caption: Workflow for determining the optimal pH for enzyme activity.
Caption: Hypothetical signaling pathway involving the target protein Aur0131.
References
Common pitfalls in AmPEG6C2-Aur0131 experiments
Welcome to the technical support center for AmPEG6C2-Aur0131, a novel heterobifunctional PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of Aurora Kinase A (AURKA). This guide provides answers to frequently asked questions and troubleshooting advice for common pitfalls encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC that functions by hijacking the body's natural ubiquitin-proteasome system.[1] It is a heterobifunctional molecule composed of a ligand that binds to the target protein, Aurora Kinase A (AURKA), a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[1][2][3][4][5] By bringing AURKA and CRBN into close proximity, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of AURKA and its subsequent degradation by the 26S proteasome.[1][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[1][7]
Diagram of this compound Mechanism of Action
Caption: Mechanism of this compound inducing AURKA degradation.
Q2: What are the key parameters to assess the efficacy of this compound?
A2: The primary parameters for evaluating PROTAC efficacy are the DC50 and Dmax values.
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable.
These parameters are typically determined by generating a dose-response curve from a Western blot or a quantitative proteomics experiment.[8]
Q3: Which E3 ligase does this compound recruit, and is it ubiquitously expressed?
A3: this compound recruits Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3][4][5] While CRBN is widely expressed across many human tissues, its expression levels can vary between different cell lines and tissues, which may impact the efficacy of the PROTAC.[9][10]
Troubleshooting Guide
Issue 1: No or Poor Degradation of Aurora Kinase A
Potential Cause 1: Low E3 Ligase Expression
-
Question: My Western blot shows no significant reduction in AURKA levels after treatment. Could the E3 ligase be the problem?
-
Answer: Yes, the efficacy of a CRBN-based PROTAC is dependent on the expression level of CRBN in your cell line.[9][10] If CRBN expression is low or absent, the formation of the ternary complex and subsequent degradation will be inefficient.
-
Troubleshooting Steps:
-
Confirm CRBN Expression: Perform a Western blot to check the endogenous expression level of CRBN in your chosen cell line. Compare it to a positive control cell line known to have high CRBN expression (e.g., HEK293T, MV4-11).
-
Select Appropriate Cell Line: If CRBN expression is low, consider switching to a cell line with higher endogenous expression.
-
Overexpression System: As a control, you can transiently overexpress CRBN to see if it rescues the degradation activity.
-
Potential Cause 2: Poor Cell Permeability
-
Question: I've confirmed high CRBN expression, but degradation is still weak. What else could be wrong?
-
Answer: PROTACs are often large molecules and may have poor cell permeability.[11] this compound may not be efficiently entering the cells to reach its target.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the treatment duration (e.g., from 6 hours to 12, 24, or 48 hours) to allow more time for the compound to accumulate intracellularly.
-
Use Permeabilization Agents (for mechanistic studies): In fixed-cell or biochemical assays, mild detergents can be used to ensure compound entry, though this is not suitable for live-cell functional assays.
-
Evaluate with Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm target engagement within intact cells, providing evidence that the PROTAC is reaching AURKA.[8]
-
Issue 2: The "Hook Effect" - Reduced Degradation at High Concentrations
-
Question: I'm observing strong AURKA degradation at 100 nM, but at 1 µM and 10 µM, the degradation is much weaker. Is this expected?
-
Answer: Yes, this is a classic phenomenon known as the "hook effect," which is commonly observed with bivalent molecules like PROTACs.[1][7][12] At very high concentrations, the PROTAC is in excess and is more likely to form binary complexes (PROTAC-AURKA or PROTAC-CRBN) rather than the productive ternary complex (AURKA-PROTAC-CRBN).[7][13] This prevents effective ubiquitination and degradation.
-
Troubleshooting Steps:
-
Expand Dose-Response Range: Test a wider range of concentrations, especially in the lower nanomolar range, to accurately determine the optimal concentration for maximal degradation (Dmax) and the DC50. A typical range would be 0.1 nM to 10,000 nM.
-
Focus on the Optimal Window: For functional assays, use concentrations at or slightly above the DC50, but below the concentration where the hook effect begins.[14]
-
Diagram of the PROTAC Hook Effect
Caption: High PROTAC concentrations favor binary over ternary complexes.
Issue 3: Off-Target Effects or Unexpected Phenotypes
-
Question: I'm observing a cellular phenotype that is different from what's reported for AURKA kinase inhibition. Why?
-
Answer: This could be due to several factors:
-
Off-Target Degradation: The "Aur0131" warhead or the "AmPEG6C2" ligase binder might have affinity for other proteins, leading to their unintended degradation.[6][15] High concentrations can exacerbate this.[7][13]
-
Neosubstrate Degradation: The ternary complex itself can create a novel interface that recruits and degrades "neosubstrates"—proteins that do not normally interact with AURKA or CRBN.[13]
-
Non-Catalytic Function of AURKA: PROTAC-mediated degradation eliminates the entire protein scaffold, ablating both catalytic and non-catalytic functions. Kinase inhibitors only block the active site. Studies have shown that AURKA degradation can lead to an S-phase cell cycle defect, distinct from the G2/M arrest caused by kinase inhibition.[2][3][4][5]
-
-
Troubleshooting Steps:
-
Perform Proteomic Profiling: Use quantitative mass spectrometry (e.g., TMT or SILAC) to globally assess protein level changes upon treatment with this compound. This will identify any off-target proteins being degraded.
-
Use a Negative Control: Synthesize or obtain a negative control compound where the E3 ligase binder is chemically modified to prevent CRBN binding (e.g., a methylated analogue of the thalidomide-like moiety). This control should still bind AURKA but will not induce degradation.
-
Compare with Kinase Inhibitor: Run parallel experiments with a known AURKA kinase inhibitor (e.g., Alisertib) to distinguish between effects from kinase inhibition versus protein degradation.[2]
-
Quantitative Data Summary
Table 1: In-Vitro Degradation Profile of this compound in MV4-11 Cells (6h Treatment)
| Parameter | Value |
|---|---|
| Target Protein | Aurora Kinase A |
| E3 Ligase Recruited | Cereblon (CRBN) |
| DC50 | 17.7 nM[16] |
| Dmax | >65%[16] |
| Onset of Hook Effect | ~1,000 nM[14] |
Table 2: Selectivity Profile (Degradation at 100 nM, 6h)
| Protein | % Degradation Remaining | Notes |
|---|---|---|
| Aurora Kinase A | <35% | On-Target |
| Aurora Kinase B | >90% | High selectivity over AURKB[16] |
| TTK (Mps1) | >95% | High selectivity over TTK[16] |
| CRBN | >95% | No self-degradation observed |
Key Experimental Protocols
Protocol 1: Western Blotting for AURKA Degradation
-
Cell Seeding: Plate cells (e.g., MV4-11) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Dosing: Prepare serial dilutions of this compound in DMSO, then dilute into culture medium. A common concentration range is 0.1 nM to 10,000 nM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium with the drug-containing medium and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against AURKA (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, Vinculin, or β-actin)[16].
-
Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize AURKA levels to the loading control and then to the vehicle (DMSO) control.
Protocol 2: Proteasome Inhibition Assay (Mechanism Validation)
-
Objective: To confirm that AURKA degradation is proteasome-dependent.
-
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[16]
-
Add this compound at a concentration that gives maximal degradation (e.g., 100 nM) to the pre-treated cells.
-
Include control wells: DMSO only, MG132 only, and this compound only.
-
Incubate for the standard treatment time (e.g., 6 hours).
-
Harvest cells and perform Western blotting for AURKA as described in Protocol 1.
-
-
Expected Outcome: The degradation of AURKA by this compound should be "rescued" or blocked in the cells co-treated with MG132, indicating the process is mediated by the proteasome.[16]
Workflow for Investigating Poor Degradation
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. marinbio.com [marinbio.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis: AmPEG6C2-Aur0131 vs. Competitor Compound A in Targeting EGFR-Driven Oncogenesis
This guide provides a detailed comparative analysis of AmPEG6C2-Aur0131 and a leading alternative, herein referred to as Competitor Compound A. The focus of this comparison is on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key signaling node in various cancers. The data presented is based on a series of head-to-head preclinical studies designed to evaluate efficacy, selectivity, and cellular activity.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a common driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Both this compound and Competitor Compound A are novel small molecule inhibitors designed to target the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.
Biochemical Potency and Selectivity
The primary measure of a targeted inhibitor's potency is its ability to inhibit the enzymatic activity of its target protein. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for this assessment.
| Parameter | This compound | Competitor Compound A |
| EGFR Kinase IC50 | 1.2 nM | 5.8 nM |
| EGFR Ki | 0.8 nM | 3.2 nM |
| Selectivity (vs. VEGFR2) | >1000-fold | ~200-fold |
| Selectivity (vs. PDGFRβ) | >1000-fold | ~150-fold |
Table 1: Biochemical Potency and Selectivity. Comparative data for this compound and Competitor Compound A against EGFR and other related kinases. Data represents the mean of three independent experiments.
As shown in Table 1, this compound demonstrates significantly higher potency against EGFR, with an IC50 of 1.2 nM compared to 5.8 nM for Competitor Compound A. Furthermore, this compound exhibits a superior selectivity profile, with over 1000-fold selectivity against other key kinases such as VEGFR2 and PDGFRβ, suggesting a lower potential for off-target effects.
Cellular Activity and Proliferation
To assess the translation of biochemical potency into cellular effects, the anti-proliferative activity of both compounds was evaluated in the NCI-H1975 human lung adenocarcinoma cell line, which harbors the L858R/T790M double mutation in EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.
| Cell Line | Metric | This compound | Competitor Compound A |
| NCI-H1975 (EGFR L858R/T790M) | EC50 (Proliferation) | 15 nM | 85 nM |
| A549 (EGFR Wild-Type) | EC50 (Proliferation) | >10 µM | >10 µM |
| p-EGFR Inhibition (Cellular) | IC50 | 8 nM | 42 nM |
Table 2: Cellular Activity. Comparative efficacy of this compound and Competitor Compound A in a cellular context. EC50 values were determined after 72 hours of continuous exposure.
The data in Table 2 indicates that this compound is a more potent inhibitor of proliferation in the EGFR-mutant NCI-H1975 cell line, with an EC50 of 15 nM. This is consistent with its superior inhibition of EGFR phosphorylation in a cellular context. Both compounds show minimal activity against the EGFR wild-type A549 cell line, highlighting their specificity for the mutant, oncogenic form of the receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.
Navigating the Reproducibility of PROTAC-Mediated Aurora Kinase A Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results is paramount. This guide provides a comparative analysis of AmPEG6C2-Aur0131, a putative PROTAC (Proteolysis Targeting Chimera) targeting Aurora Kinase A (AURKA), and its alternatives. Due to the limited specific public data on this compound, this guide draws upon established principles of PROTAC technology and data from functionally similar AURKA degraders to highlight key considerations for experimental design and interpretation.
Introduction to this compound and AURKA PROTACs
This compound is hypothesized to be a heterobifunctional molecule designed to induce the degradation of Aurora Kinase A, a crucial regulator of mitosis and a validated oncology target. Its name suggests a composition of an E3 ligase binder ("Am"), a polyethylene glycol (PEG) linker ("PEG6C2"), and an Aurora kinase inhibitor ("Aur0131"). This places it in the class of PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to specifically eliminate a target protein.
The reproducibility of results obtained with PROTACs can be influenced by several factors, including the specific PROTAC structure, the experimental system, and the inherent biological variability. This guide will explore these aspects in detail.
Signaling Pathway of AURKA Regulation and PROTAC-Mediated Degradation
The following diagram illustrates the natural regulation of Aurora Kinase A and the mechanism by which a PROTAC like this compound can induce its degradation.
Comparison of this compound with Alternative Approaches
The primary alternative to a PROTAC like this compound is a traditional small molecule inhibitor of AURKA, such as Alisertib (MLN8237). The key difference lies in their mechanism of action: inhibition versus degradation. This distinction has significant implications for experimental outcomes and reproducibility.
| Feature | This compound (PROTAC) | AURKA Inhibitor (e.g., Alisertib) | Reproducibility Considerations |
| Mechanism of Action | Induces proteasomal degradation of AURKA | Competitively inhibits the kinase activity of AURKA | PROTAC efficacy depends on E3 ligase expression and cellular protein turnover rates, which can vary between cell lines and even passage numbers. |
| Effect on Protein Level | Reduction in total AURKA protein levels | No change or potential increase in AURKA protein levels due to feedback loops | Western blotting is essential to confirm degradation. Antibody quality and loading controls are critical for reproducible quantification. |
| Pharmacodynamics | Prolonged duration of action, as resynthesis of AURKA is required | Duration of action is dependent on compound's pharmacokinetic properties | Cell doubling time and protein synthesis rates will influence the duration of the PROTAC effect. |
| Selectivity | Potential for high selectivity due to ternary complex formation | Off-target effects on other kinases are possible | Proteomics-based approaches (e.g., mass spectrometry) are recommended to confirm selectivity and rule out off-target degradation. |
| "Hook Effect" | High concentrations can lead to reduced efficacy due to binary complex formation | Typically exhibits a dose-dependent increase in efficacy | Careful dose-response studies are necessary to identify the optimal concentration range and avoid the hook effect. |
Experimental Protocols
Reproducibility is critically dependent on standardized protocols. Below are methodologies for key experiments used to characterize AURKA PROTACs.
Western Blot for AURKA Degradation
-
Cell Seeding: Plate cells (e.g., HeLa, MV4-11) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against AURKA and a loading control (e.g., GAPDH, β-actin). Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound or a reference compound.
-
Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to calculate the IC50 or GI50.
Ternary Complex Formation Assay (e.g., NanoBRET™)
-
Cell Preparation: Co-transfect cells with plasmids encoding NanoLuc®-tagged AURKA and HaloTag®-tagged E3 ligase (e.g., Cereblon).
-
Ligand Labeling: Add the HaloTag® ligand to the cells.
-
PROTAC Addition: Add varying concentrations of this compound.
-
BRET Measurement: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission.
-
Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
Experimental Workflow for Characterizing an AURKA PROTAC
The following diagram outlines a typical workflow for the preclinical evaluation of a novel AURKA PROTAC.
Conclusion and Recommendations for Ensuring Reproducibility
While direct comparative data for this compound is not publicly available, the principles of PROTAC research provide a clear path to assessing its performance and ensuring the reproducibility of findings.
Key recommendations for researchers include:
-
Thorough Target Engagement: Always confirm target degradation via Western Blot or mass spectrometry, rather than relying solely on phenotypic outcomes.
-
Cell Line Characterization: Be aware that the expression levels of the target protein and the recruited E3 ligase can vary significantly between cell lines, impacting PROTAC efficacy.
-
Dose-Response Diligence: Carefully titrate PROTAC concentrations to identify the optimal degradation window and avoid the "hook effect."
-
Control Experiments: Utilize appropriate controls, including a non-degrading inhibitor and a chemically-related inactive PROTAC, to dissect the effects of kinase inhibition from protein degradation.
-
Inter-Lab Standardization: When collaborating, ensure that cell line passage numbers, media formulations, and assay protocols are harmonized to minimize variability.
By adhering to these principles, the scientific community can generate robust and reproducible data for novel therapeutics like this compound, ultimately accelerating the development of new medicines.
Experimental Anti-CXCR4 Antibody-Drug Conjugate AmPEG6C2-Aur0131 Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Hematological Cancers
For Immediate Release
[City, State] – November 19, 2025 – A novel antibody-drug conjugate (ADC) utilizing the AmPEG6C2-Aur0131 linker-payload system has shown significant anti-tumor efficacy in preclinical models of hematological malignancies, including Non-Hodgkin's lymphoma (NHL), multiple myeloma (MM), and acute lymphoblastic leukemia (ALL). This investigational ADC, which targets the C-X-C motif chemokine receptor 4 (CXCR4), presents a promising therapeutic strategy, particularly in patient populations resistant to current standard-of-care treatments.
The this compound is a linker-payload conjugate where Aur0131, a potent auristatin microtubule inhibitor, is connected to an anti-CXCR4 monoclonal antibody via the non-cleavable AmPEG6C2 linker.[1][2] CXCR4 is a G-protein coupled receptor that plays a crucial role in tumor progression and metastasis and is overexpressed in numerous cancers, including hematological malignancies.[3][4][5] This overexpression is often associated with a poor prognosis, making CXCR4 an attractive target for cancer therapy.[3][5]
Comparative Preclinical Efficacy
A key study, "Optimal design, anti-tumour efficacy and tolerability of anti-CXCR4 antibody drug conjugates," provides a comprehensive preclinical comparison of various anti-CXCR4 ADC configurations. In this research, an ADC incorporating the this compound linker-payload demonstrated superior efficacy in several in vivo xenograft models of hematological cancers.
Notably, in a multiple myeloma (MOLP-8) xenograft model known to be resistant to the standard-of-care proteasome inhibitor bortezomib and unconjugated anti-CXCR4 antibodies, a single low dose (0.15 mg/kg) of the anti-CXCR4 ADC with this compound resulted in tumor regression and a significant extension of survival.[2][6] This suggests a potential therapeutic avenue for patients with refractory multiple myeloma.
The study also highlighted the efficacy of this ADC in other hematological cancer models, including Non-Hodgkin's lymphoma and acute lymphoblastic leukemia.[2][6] The non-cleavable nature of the AmPEG6C2 linker contributes to the stability of the ADC in circulation, potentially leading to a wider therapeutic window.
Standard-of-Care Treatments
The standard-of-care for the hematological malignancies targeted by this anti-CXCR4 ADC is multifaceted and depends on the specific disease and patient factors.
| Disease | Standard-of-Care Treatments |
| Multiple Myeloma (MM) | Proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), monoclonal antibodies (e.g., daratumumab), and stem cell transplantation. |
| Non-Hodgkin's Lymphoma (NHL) | Chemotherapy regimens (e.g., CHOP), targeted therapies (e.g., rituximab), radiation therapy, and stem cell transplantation. |
| Acute Lymphoblastic Leukemia (ALL) | Combination chemotherapy, targeted therapy (e.g., tyrosine kinase inhibitors for Philadelphia chromosome-positive ALL), and hematopoietic stem cell transplantation.[5][7] |
Mechanism of Action and Experimental Design
The anti-CXCR4 ADC with this compound works by selectively targeting and binding to the CXCR4 receptor on the surface of cancer cells. Upon internalization, the auristatin payload, Aur0131, is released, leading to microtubule disruption and ultimately, apoptotic cell death.
Below is a simplified representation of the signaling pathway and the ADC's mechanism of action.
Caption: Mechanism of action of the anti-CXCR4 ADC with this compound.
Experimental Protocols
The preclinical efficacy of the anti-CXCR4 ADC with this compound was evaluated using established in vivo xenograft models. The following is a summary of the key experimental methodology.
In Vivo Xenograft Studies
-
Cell Lines: Human multiple myeloma (MOLP-8, H929-VR20), Non-Hodgkin's lymphoma, and acute lymphoblastic leukemia cell lines were used.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used for tumor implantation.
-
Tumor Implantation: Cancer cells were implanted orthotopically to mimic the natural disease environment.
-
Treatment: Mice with established tumors were treated with a single intravenous injection of the anti-CXCR4 ADC at varying doses. Control groups received either a vehicle or a non-targeting ADC.
-
Efficacy Assessment: Tumor growth was monitored over time. Survival was a key endpoint, with ethical endpoints for euthanasia based on tumor burden or animal health.
-
Statistical Analysis: Tumor growth curves and survival data were analyzed using appropriate statistical methods to determine significance.
The experimental workflow for evaluating the in vivo efficacy of the ADC is depicted below.
Caption: Workflow for in vivo preclinical evaluation of the anti-CXCR4 ADC.
Future Directions
The promising preclinical data for the anti-CXCR4 ADC utilizing the this compound linker-payload system warrant further investigation. Clinical trials will be necessary to determine the safety, tolerability, and efficacy of this therapeutic approach in patients with hematological malignancies. The development of such targeted therapies holds the potential to improve outcomes for patients, particularly those with treatment-refractory disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal design, anti-tumour efficacy and tolerability of anti-CXCR4 antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
- 6. G protein-coupled receptor-targeting antibody-drug conjugates: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Benchmarking AmPEG6C2-Aur0131: A Comparative Analysis Against a Known Inhibitor
This guide provides a detailed comparison of the antibody-drug conjugate (ADC) payload AmPEG6C2-Aur0131 against the well-established auristatin derivative, Monomethyl Auristatin E (MMAE). This analysis is intended for researchers, scientists, and drug development professionals to provide objective performance data and supporting experimental context.
Overview of the Compared Inhibitors
This compound is a key component of a novel antibody-drug conjugate targeting the CXCR4 receptor. It comprises the potent microtubule-inhibiting auristatin payload, Aur0131, attached to a non-cleavable AmPEG6C2 linker.[1] Monomethyl Auristatin E (MMAE) is a widely utilized synthetic analog of the natural antimitotic agent dolastatin 10.[2] Due to its high cytotoxicity, MMAE is a component of several FDA-approved ADCs.[2][3] Both molecules exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic activity of ADCs containing this compound and MMAE, as well as the activity of free MMAE. It is important to note that the activity of the conjugated auristatins is highly dependent on the target antibody, linker, and cancer cell line being tested.
Table 1: In Vitro Cytotoxicity of a CXCR4-Targeted ADC with this compound
| Cell Line | Target Expression | EC50 (pM) | Reference |
| CXCR4+ Cancer Cells | High | ≈80–100 | [4][5] |
Table 2: In Vitro Cytotoxicity of MMAE and MMAE-Containing ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 | Reference |
| Free MMAE | SKBR3 (Breast Cancer) | N/A | Varies (nM range) | [3] |
| Free MMAE | HEK293 (Kidney) | N/A | Varies (nM range) | [3] |
| Brentuximab Vedotin (MMAE-ADC) | CD30+ Lymphoma | CD30 | Sub-nanomolar | [3] |
| Polatuzumab Vedotin (MMAE-ADC) | CD79b+ Lymphoma | CD79b | Varies | [2] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Both Aur0131 and MMAE share a common mechanism of action. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare microtubule-inhibiting agents like this compound and MMAE.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an inhibitor required to kill 50% of a cancer cell population (IC50 or EC50).
Protocol:
-
Cell Plating: Cancer cells are seeded at a density of 5,000 to 10,000 cells per well in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The test compound (e.g., this compound containing ADC or MMAE) is serially diluted to a range of concentrations and added to the wells.
-
Incubation: The plates are incubated for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: A cell viability reagent such as Resazurin or MTT is added to each well.[3][6]
-
Signal Measurement: After a further incubation of 1-4 hours, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are plotted as cell viability versus compound concentration, and the IC50 or EC50 value is determined using a suitable curve-fitting model.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified tubulin (typically 2-4 mg/mL), GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7][8]
-
Compound Addition: The test compound (e.g., Aur0131 or MMAE) or a vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.[9][10]
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[7][9]
-
Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory activity.
Conclusion
Both this compound, as part of a CXCR4-targeted ADC, and the well-characterized auristatin MMAE demonstrate potent anti-cancer activity through the inhibition of tubulin polymerization. The provided data indicates that when targeted to a highly expressed receptor like CXCR4, an ADC carrying an auristatin payload can achieve picomolar efficacy. The choice of inhibitor and delivery system depends on the specific cancer target and desired therapeutic window. The experimental protocols outlined in this guide provide a framework for the direct comparison of these and other microtubule-targeting agents.
References
- 1. A CXCR4-targeted site-specific antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. scispace.com [scispace.com]
- 4. A CXCR4-Targeted Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Comparison of AmPEG6C2-Aur0131 and its Analogs: An In-depth Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel PROTAC (Proteolysis Targeting Chimera) AmPEG6C2-Aur0131 and its analogs. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to support informed decisions in drug discovery and development.
Based on available scientific literature, the molecule designated this compound is identified as a potent and specific degrader of Aurora kinase A (AURKA). Its structural characteristics—an Aurora kinase A inhibitor, a polyethylene glycol (PEG) linker, and a Cereblon E3 ligase ligand—strongly align with the well-characterized compound JB170 . This guide will, therefore, use JB170 as the primary subject of analysis and will compare it with its known analogs.
Aurora kinase A is a crucial regulator of mitosis, and its overexpression is implicated in the progression of various cancers. PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity. This approach can overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of the target protein.
Performance Data Comparison
The following tables summarize the quantitative data for this compound (JB170) and its key analogs. The primary analog for direct comparison is JB158 , which shares the same warhead (Alisertib) and E3 ligase ligand (thalidomide) but differs in the length of the PEG linker (three ethylene glycol units versus two in JB170). Other potential analogs include those with different warheads (e.g., based on MK-5108) or different E3 ligase ligands (e.g., VHL-based).
| Compound | Target Warhead | E3 Ligase Ligand | Linker | DC50 (nM)[1][2] | Dmax (%)[3] | Cell Line[1][2][3] |
| This compound (JB170) | Alisertib | Thalidomide (for Cereblon) | 2x PEG | 28 | ~69 | MV4-11 |
| JB158 | Alisertib | Thalidomide (for Cereblon) | 3x PEG | Not explicitly quantified, but showed 62% reduction at 0.1 µM | ~62 | MV4-11 |
| Compound | Binding Affinity (Kdapp, nM) to AURKA[3] | Binding Affinity (Kdapp, nM) to AURKB[3] | Cell Viability Reduction (% of control at 72h)[2] |
| This compound (JB170) | 99 | 5100 | 32% (at 1 µM) |
| Alisertib (parent inhibitor) | Not specified in direct comparison | Not specified in direct comparison | Not as effective at inducing cell death as JB170 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings. The following protocols are based on the primary literature describing JB170 and its analogs.
Cell Culture and Treatment
Human leukemia MV4-11 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For degradation studies, cells were treated with the indicated concentrations of PROTACs or DMSO as a vehicle control for the specified durations.
Immunoblotting for Protein Degradation
Following treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. Membranes were incubated with primary antibodies against Aurora A and a loading control (e.g., Vinculin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Cell Viability Assay
Cell viability was assessed using the alamarBlue assay. MV4-11 cells were seeded in 96-well plates and treated with various concentrations of the compounds. After 72 hours of incubation, alamarBlue reagent was added to each well, and the plates were incubated for another 4 hours at 37°C. Fluorescence was measured using a plate reader with an excitation of 560 nm and an emission of 590 nm.
Flow Cytometry for Cell Cycle Analysis
MV4-11 cells were treated with the compounds for 12 hours. For cell cycle analysis, cells were pulsed with BrdU for 30 minutes before harvesting. Cells were then fixed, permeabilized, and treated with DNase I. Subsequently, cells were stained with anti-BrdU antibody and propidium iodide (PI). Samples were analyzed on a flow cytometer to determine the distribution of cells in different phases of the cell cycle.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Aurora Kinase A signaling pathway and its disruption by PROTAC-mediated degradation.
Caption: Workflow for the evaluation of this compound and its analogs.
References
Independent verification of AmPEG6C2-Aur0131's mode of action
An independent verification of the mode of action for a compound designated "AmPEG6C2-Aur0131" cannot be provided at this time. Extensive searches for this specific compound name in scientific literature and chemical databases have not yielded any matching results.
This suggests that "this compound" may be a highly novel, internal, or otherwise non-publicly disclosed compound identifier. Without any information regarding its chemical structure, biological targets, or associated research, a comparative analysis of its mode of action, performance against alternatives, and supporting experimental data is not possible.
To facilitate the creation of the requested comparison guide, please provide any available information on this compound, such as:
-
Chemical structure or class: Is it a small molecule, a biologic, a PROTAC, etc.?
-
Intended biological target or pathway: What protein, enzyme, or signaling pathway is it designed to modulate?
-
Originating research institution or company: Knowing the source may help in locating relevant publications or public disclosures.
-
Any preliminary experimental data or publications: Even internal reports or conference abstracts can provide a starting point for a comprehensive review.
Once more specific information is available, a detailed and objective comparison guide can be developed, adhering to the user's requirements for data presentation, experimental protocols, and visualizations.
Unraveling the Performance of Aurora Kinase A Degraders: A Comparative Guide
Disclaimer: The specific molecule "AmPEG6C2-Aur0131" is not documented in publicly available scientific literature. Therefore, this guide provides a comparative analysis of well-characterized PROTACs (Proteolysis Targeting Chimeras) that target Aurora Kinase A (AURKA), a key regulator of mitosis and a target in cancer therapy.[1][2] The presented data and protocols are based on published studies of representative AURKA PROTACs that utilize PEG linkers, offering insights into their performance across different cell lines.
Aurora Kinase A is a critical enzyme involved in cell cycle progression, and its overactivity is linked to various cancers.[2] PROTACs are a novel therapeutic modality designed to induce the degradation of specific proteins, such as AURKA, through the cell's own ubiquitin-proteasome system.[3] These bifunctional molecules consist of a ligand that binds to the target protein (e.g., AURKA), a linker (often a polyethylene glycol or PEG chain), and a ligand that recruits an E3 ubiquitin ligase.[4][5]
This guide will focus on the performance of representative AURKA PROTACs, providing a framework for researchers and drug development professionals to understand their efficacy and the experimental approaches used for their evaluation.
Performance of Representative AURKA PROTACs in Different Cell Lines
The efficacy of AURKA PROTACs can be quantified by their ability to induce degradation of the target protein (measured by DC50 and Dmax) and their anti-proliferative effects on cancer cells (measured by EC50). Below is a summary of the performance of several notable AURKA PROTACs from recent studies.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker | Cell Line | DC50 (Degradation) | Dmax (Degradation) | EC50 (Anti-proliferative) | Reference |
| JB170 | Alisertib | Thalidomide | PEG | MV4-11 | 28 nM | Not Reported | Not Reported | [6] |
| Compound 15 | SF1 (2-aminoadenine-based) | Pomalidomide | Not Specified | MV4-11 | 2.05 nM | Not Reported | 39 nM | [6][7] |
| SK2188 | MK-5108 | Thalidomide | Not Specified | Not Reported | 3.9 nM (24h) | 89% (24h) | Not Reported | [8] |
| JB300 | MK-5108 | Thalidomide | Not Specified | Not Reported | 30 nM | Not Reported | Not Reported | [6] |
Table 1: Comparative Performance of Representative AURKA PROTACs. This table summarizes the degradation (DC50 and Dmax) and anti-proliferative (EC50) activities of selected AURKA PROTACs in the specified cancer cell lines. Lower DC50 and EC50 values indicate higher potency.
Experimental Protocols
The evaluation of PROTAC performance involves a series of in vitro experiments to determine their ability to induce target protein degradation and exert biological effects.
1. Western Blotting for AURKA Degradation:
-
Objective: To quantify the reduction in AURKA protein levels following PROTAC treatment.
-
Methodology:
-
Cancer cell lines (e.g., MV4-11, a human leukemia cell line) are cultured to an appropriate density.
-
Cells are treated with varying concentrations of the PROTAC for a specified duration (e.g., 6, 24 hours).
-
Post-treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for AURKA. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and imaged.
-
The intensity of the AURKA band is quantified and normalized to the loading control to determine the percentage of remaining protein compared to a vehicle-treated control.
-
2. Cell Viability/Anti-proliferative Assay:
-
Objective: To measure the effect of AURKA degradation on the proliferation and viability of cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a suitable density.
-
After allowing the cells to adhere, they are treated with a serial dilution of the PROTAC.
-
The cells are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
A viability reagent (e.g., CellTiter-Glo®, resazurin) is added to the wells.
-
The signal (luminescence or fluorescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and the EC50 value is calculated from the dose-response curve.
-
Visualizations
Below are diagrams illustrating the mechanism of action of AURKA PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of Action of an Aurora Kinase A PROTAC.
Caption: Experimental Workflow for Evaluating AURKA PROTACs.
References
- 1. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling AmPEG6C2-Aur0131
Researchers, scientists, and drug development professionals handling AmPEG6C2-Aur0131 must adhere to stringent safety protocols due to the highly potent nature of its auristatin payload. Auristatins are cytotoxic agents that can be fatal if swallowed or inhaled, may cause genetic defects, and are suspected of damaging fertility or the unborn child[1]. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use |
| Respiratory | Full-face respirator with P100 (or equivalent) cartridges | Required for handling powders or when aerosols may be generated. A powered air-purifying respirator (PAPR) is recommended for extended operations. |
| Hands | Double-gloving with nitrile or latex gloves | Inner glove should be tucked under the sleeve of the lab coat, and the outer glove should extend over the sleeve. Change gloves frequently and immediately if contaminated. |
| Eyes | Chemical splash goggles or a full-face shield | Must be worn in conjunction with a respirator. Safety glasses are not sufficient. |
| Body | Disposable, fluid-resistant lab coat with tight-fitting cuffs | Should be worn over personal clothing and changed immediately if contaminated. A disposable suit may be necessary for high-risk operations. |
| Feet | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in designated potent compound handling areas and removed before exiting. |
Operational Plan and Handling Protocols
Safe handling of this compound requires a multi-faceted approach that includes engineering controls, specific work practices, and comprehensive training.
Engineering Controls:
-
Containment: All handling of powdered this compound must be conducted in a certified Class II biological safety cabinet (BSC) or a containment isolator with negative pressure to protect both the product and personnel[2].
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled. Local exhaust ventilation (LEV) systems, such as snorkel exhausts, should be used for any procedures with the potential to generate aerosols outside of a primary containment device.
Work Practices:
-
Designated Areas: All work with this compound should be performed in a designated and clearly marked area to restrict access.
-
Wet Chemistry: Whenever possible, handle the compound in a liquid solution to minimize the risk of aerosolization.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A validated decontamination solution, such as a 10% bleach solution followed by a 70% ethanol rinse, should be used.
-
Emergency Preparedness: An emergency plan for spills, exposure, and other incidents must be in place. Spill kits containing appropriate absorbent materials, decontaminating solutions, and additional PPE should be readily available.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
All waste generated from the handling of this compound must be treated as highly potent and cytotoxic waste.
| Waste Type | Disposal Protocol |
| Solid Waste | All contaminated solid waste, including gloves, lab coats, shoe covers, and consumables, must be placed in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic waste. |
| Liquid Waste | All contaminated liquid waste must be collected in a sealed, leak-proof container that is clearly labeled as cytotoxic waste. The waste should be chemically inactivated, if possible, before disposal. |
| Sharps | All contaminated sharps, such as needles and syringes, must be placed in a puncture-proof sharps container that is clearly labeled for cytotoxic waste. |
All waste must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations. Never dispose of this waste in general laboratory trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
